Product packaging for Phomopsin A(Cat. No.:CAS No. 64925-80-0)

Phomopsin A

Cat. No.: B016440
CAS No.: 64925-80-0
M. Wt: 789.2 g/mol
InChI Key: FAFRRYBYQKPKSY-AJSRVUJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomopsin A is a cyclic hexapeptide mycotoxin produced primarily by the fungus Diaporthe toxica (anamorph: Phomopsis leptostromiformis ), the causal agent of lupinosis in animals grazing infected lupins . This potent anti-mitotic compound acts by selectively binding to dimeric tubulin, thereby inhibiting the polymerization of microtubules and effectively blocking cell division . Its mechanism involves interaction at or near the vinblastine binding site on tubulin, inhibiting vinblastine binding while enhancing the binding of colchicine . A key characteristic that distinguishes this compound is its remarkable ability to act as a strong inhibitor of tubulin decay, potentially stabilizing the dimeric structure . In research, this compound is a critical tool for studying cytoskeleton dynamics, cell cycle progression, and mechanisms of mitosis. Its high toxicity, particularly to the liver, and its role in causing livestock disease make it a significant subject of study in mycotoxicology, food safety, and agricultural science . Research-grade this compound is essential for developing analytical methods, such as stable isotope dilution assays, to detect and quantify this emerging mycotoxin in food and feed, notably in lupin seeds and derived products . This product is classified as For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45ClN6O12 B016440 Phomopsin A CAS No. 64925-80-0

Properties

IUPAC Name

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFRRYBYQKPKSY-AJSRVUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017600
Record name Phomopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64925-80-0
Record name Phomopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phomopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phomopsin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Phomopsin A in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a potent mycotoxin produced by the fungus Diaporthe toxica (anamorph Phomopsis leptostromiformis), is a hexapeptide that disrupts microtubule formation, making it a molecule of interest for both toxicological studies and as a potential scaffold for anticancer drug development. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and key chemical transformations. It is intended to serve as a technical resource, consolidating current knowledge to facilitate further research and application in drug discovery and biotechnology.

Introduction

Phomopsins are a family of cyclic hexapeptide mycotoxins responsible for the disease lupinosis in livestock that consume infected lupins.[1][2] The primary and most toxic member of this family is this compound.[3] Its potent antimitotic activity, stemming from its ability to bind to tubulin and inhibit microtubule polymerization, has also made it a subject of interest in cancer research.[2] Understanding the biosynthesis of this compound is crucial for controlling its production in agriculture and for harnessing its biological activity for therapeutic purposes.

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products with diverse structures and biological activities.[2] Its biosynthesis is orchestrated by a dedicated gene cluster, termed the phom cluster, which encodes the necessary enzymes for its intricate synthesis.

The phom Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by the phom gene cluster in Phomopsis leptostromiformis. This cluster contains all the genes necessary for the production of the precursor peptide and its subsequent enzymatic modifications.

GeneProposed Function
phomAPrecursor peptide
phomCCupin family protein
phomDTranscriptional regulator
phomEFlavin-dependent monooxygenase
phomFShort-chain dehydrogenase/reductase
phomMS-adenosylmethionine (SAM)-dependent α-N-methyltransferase
phomOUnknown
phomQCopper-containing tyrosinase
phomTMFS transporter
phomYaUstYa family protein (DUF3328)
phomYbUstYa family protein (DUF3328)
phomYcUstYa family protein (DUF3328), involved in desaturation
phomYdUstYa family protein (DUF3328), involved in desaturation
phomYeUstYa family protein (DUF3328), involved in desaturation
Table 1: Genes in the this compound biosynthetic gene cluster and their proposed functions.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of post-translational modifications.

Precursor Peptide Synthesis

The initial step is the translation of the phomA gene to produce the precursor peptide, PhomA. This peptide contains a leader sequence followed by multiple copies of the core peptide sequence, which will be modified to form this compound.[2][4]

Key Enzymatic Modifications

The linear precursor peptide undergoes a series of enzymatic modifications to yield the final cyclic hexapeptide.

  • Cyclization: The copper-containing tyrosinase, PhomQ, is responsible for the macrocyclization of the core peptide.[2] Gene knockout studies have shown that the deletion of phomQ abolishes the production of this compound.[2]

  • Desaturation: A key feature of this compound is the presence of several dehydroamino acid residues. The UstYa family proteins, PhomYc, PhomYd, and PhomYe, are essential for these desaturation reactions.[5][6] Knockout of these genes has been shown to prevent the formation of these unsaturated residues.[5][6]

  • N-Methylation: The N-terminal amino group of the peptide is methylated by the S-adenosylmethionine (SAM)-dependent methyltransferase, PhomM.[2] In vitro assays have confirmed the activity of PhomM in converting a demethylated precursor to a methylated form.[2][4]

  • Chlorination and Hydroxylation: this compound contains a chlorinated and hydroxylated dehydro-phenylalanine derivative, as well as a hydroxylated isoleucine residue.[3] The enzymes responsible for these modifications have not yet been definitively identified, but it is hypothesized that some of the uncharacterized enzymes in the phom cluster, such as the flavin-dependent monooxygenase (PhomE) and other UstYa family proteins (PhomYa, PhomYb), may be involved.[5]

The precise order of these enzymatic steps is still under investigation, but a proposed pathway is illustrated in the diagram below.

This compound Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications phomA phomA gene PhomA_peptide PhomA Precursor Peptide phomA->PhomA_peptide Translation Linear_Peptide Linear Core Peptide PhomA_peptide->Linear_Peptide Proteolytic Cleavage Cyclized_Peptide Cyclized Peptide Linear_Peptide->Cyclized_Peptide PhomQ (Tyrosinase) Desaturated_Peptide Desaturated Peptide Cyclized_Peptide->Desaturated_Peptide PhomYc, PhomYd, PhomYe Methylated_Peptide N-Methylated Peptide Desaturated_Peptide->Methylated_Peptide PhomM (Methyltransferase) Chlorinated_Hydroxylated_Peptide Chlorinated & Hydroxylated Peptide Methylated_Peptide->Chlorinated_Hydroxylated_Peptide Putative Enzymes (e.g., PhomE, PhomYa, PhomYb) Phomopsin_A This compound Chlorinated_Hydroxylated_Peptide->Phomopsin_A

Fig. 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on this compound production is essential for understanding the efficiency of the biosynthetic pathway and for developing strategies for its control or enhanced production.

Fungal Strain/ConditionThis compound TiterReference
Phomopsis leptostromiformis WA1515 in Czapek-Dox medium + yeast extract75-150 mg/L[7][8]
Diaporthe toxica DSM 1894 on peas (14 days, aw 0.98)4.49 - 34.3 mg/kg[9][10]
Diaporthe toxica on rehydrated lupins (21 days)up to 1082.17 ppm[1]
phomQ-knockout mutant of P. leptostromiformisProduction abolished[2]
phomYc, phomYd, or phomYe knockoutAccumulation of intermediates lacking specific desaturations[5][6]

Table 2: Production titers of this compound under various conditions and in different fungal strains.

Currently, specific enzyme kinetic data (Km, kcat) for the this compound biosynthetic enzymes are not available in the public domain.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the this compound biosynthetic pathway.

Gene Knockout Studies

Gene knockout is a fundamental technique to determine the function of specific genes in a biosynthetic pathway.

Gene Knockout Workflow Start Identify Target Gene in phom Cluster Construct Construct Gene Knockout Cassette (e.g., with resistance marker) Start->Construct Transform Protoplast-mediated Transformation of P. leptostromiformis Construct->Transform Select Select Transformants on Appropriate Medium Transform->Select Verify Verify Gene Deletion by PCR and Southern Blot Select->Verify Analyze Analyze Metabolite Profile by HPLC-MS/MS Verify->Analyze Heterologous Expression Workflow Start Clone phom Gene(s) into Expression Vector Transform Transform Expression Vector into Aspergillus oryzae Protoplasts Start->Transform Select Select for Successful Transformants Transform->Select Culture Culture Transformants under Inducing Conditions Select->Culture Extract Extract Metabolites from Culture Broth and Mycelia Culture->Extract Analyze Analyze Extracts by HPLC-MS/MS Extract->Analyze

References

Phomopsin A: An In-Depth Technical Guide to its Mechanism of Action on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, is a potent inhibitor of microtubule assembly. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its anti-mitotic effects through its interaction with tubulin. This document details the binding characteristics, kinetic parameters of inhibition, and the downstream cellular consequences of this compound exposure. Detailed experimental protocols for key assays and visualizations of the underlying mechanisms are provided to support further research and drug development efforts in the field of microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated and critical for their function. Consequently, tubulin is a key target for the development of anticancer drugs. This compound, a cyclic hexapeptide, has emerged as a powerful anti-mitotic agent due to its ability to disrupt microtubule dynamics. Understanding its precise mechanism of action is paramount for its potential therapeutic application.

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent inhibition of microtubule polymerization. This is achieved through its direct binding to tubulin, which prevents the formation of functional microtubules.

Binding to Tubulin

This compound binds to tubulin at a site that overlaps with the binding site of vinca alkaloids, a well-established class of microtubule-destabilizing drugs.[1] This interaction is characterized by high affinity, leading to the formation of a stable this compound-tubulin complex. Evidence suggests the existence of at least two binding sites on tubulin for this compound with different affinities.[2]

Inhibition of Tubulin Polymerization

By binding to tubulin, this compound effectively sequesters tubulin dimers, rendering them unavailable for addition to the growing ends of microtubules. This leads to a dose-dependent inhibition of microtubule assembly. The inhibitory concentration (IC50) for this compound on microtubule assembly has been determined to be in the low micromolar range, highlighting its potency.[2]

Unique Stabilizing Effect on Tubulin

A remarkable feature of this compound is its ability to stabilize the tubulin dimer itself, protecting it from decay.[3][4] Tubulin is an inherently unstable protein that loses its ability to polymerize over time. This compound binding significantly slows down this decay process, a property that distinguishes it from some other vinca-site binders like maytansine.[4]

Quantitative Data

The interaction of this compound with tubulin has been quantified through various biochemical assays. The following tables summarize the key quantitative data.

ParameterValueSpecies/SystemReference
IC50 (Microtubule Assembly Inhibition) 2.4 µMPorcine Brain Tubulin[2]
Dissociation Constant (Kd1) - High Affinity Site 1 x 10⁻⁸ MPorcine Brain Tubulin[2]
Dissociation Constant (Kd2) - Low Affinity Site 3 x 10⁻⁷ MPorcine Brain Tubulin[2]

Table 1: Quantitative Parameters of this compound Interaction with Tubulin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of microtubule formation.

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

  • Pre-warmed 96-well plates

Procedure:

  • Prepare the tubulin polymerization buffer (TP buffer) by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and adding glycerol to a final concentration of 10%. Keep the TP buffer on ice.[4]

  • Prepare serial dilutions of this compound in TP buffer.

  • On ice, add 10 µL of the this compound dilutions or vehicle control to the wells of a pre-chilled 96-well plate.

  • Add 90 µL of purified tubulin (final concentration 3 mg/mL in TP buffer) to each well.[4]

  • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.[4]

  • The rate of polymerization and the final polymer mass can be determined from the kinetic curves.

Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • Fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing a fluorescent reporter (like DAPI), tubulin, and buffers.[2][5][6][7][8]

  • Temperature-controlled fluorometer with a 96-well plate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • Pre-warmed 96-well black plates

Procedure:

  • Prepare the assay components according to the manufacturer's protocol. This typically involves reconstituting lyophilized tubulin and preparing a master mix containing buffer, GTP, and the fluorescent reporter.[8]

  • Prepare serial dilutions of this compound.

  • Add the this compound dilutions or vehicle control to the wells of a pre-warmed 96-well black plate.

  • Initiate the polymerization by adding the tubulin master mix to each well.

  • Immediately place the plate in the fluorometer pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes.

  • Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization.

Competitive Radioligand Binding Assay

This assay is used to determine if this compound binds to the same site as a known radiolabeled ligand, such as [³H]-vinblastine.

Materials:

  • Purified tubulin

  • [³H]-vinblastine (radiolabeled ligand)

  • Unlabeled this compound (competitor)

  • Unlabeled vinblastine (positive control)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]-vinblastine in the presence of increasing concentrations of unlabeled this compound or unlabeled vinblastine.[9][10]

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters. The protein-ligand complex will be retained on the filter.[3]

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of [³H]-vinblastine binding against the concentration of the competitor to determine the IC50 value for this compound.

Cell-Based Assay for Mitotic Arrest

This assay assesses the ability of this compound to arrest cells in the M-phase of the cell cycle.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • This compound

  • Cell culture medium and supplements

  • Propidium iodide (PI) or a DNA-staining dye

  • Fixative (e.g., 70% ethanol)

  • Flow cytometer

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Before analysis, wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G2/M phase of the cell cycle to determine the extent of mitotic arrest.[11]

Immunofluorescence Staining for Microtubule Disruption

This method allows for the direct visualization of the effect of this compound on the cellular microtubule network.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixative (e.g., paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound or a vehicle control for the desired time.

  • Fix the cells with an appropriate fixative. For microtubule visualization, fixation with ice-cold methanol often yields good results.[12][13]

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites with blocking buffer.

  • Incubate the cells with a primary antibody specific for tubulin.

  • Wash the cells to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the microtubule network using a fluorescence microscope and capture images to document the disruption of microtubules.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of this compound.

PhomopsinA_Mechanism Tubulin αβ-Tubulin Dimers Complex This compound-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Assembly PhomopsinA This compound PhomopsinA->Complex Disruption Disruption of Microtubule Dynamics Complex->Disruption Inhibition of Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest Disruption->MitoticArrest

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental_Workflow_Tubulin_Polymerization Start Start Prepare Prepare Tubulin, Buffers, and this compound dilutions Start->Prepare Incubate Incubate Tubulin with This compound at 4°C Prepare->Incubate Transfer Transfer to 37°C in Spectrophotometer Incubate->Transfer Measure Measure Absorbance (340nm) or Fluorescence over time Transfer->Measure Analyze Analyze Polymerization Kinetics Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro tubulin polymerization assay.

Competitive_Binding_Assay Start Start Incubate Incubate Tubulin, [³H]-Vinblastine, and this compound Start->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Determine IC50 Count->Analyze End End Analyze->End

Caption: Workflow for competitive radioligand binding assay.

Conclusion

This compound is a potent inhibitor of microtubule polymerization that acts by binding to tubulin at or near the vinca alkaloid binding site. Its high affinity and unique tubulin-stabilizing properties make it a valuable tool for studying microtubule dynamics and a potential lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other microtubule-targeting agents.

References

Phomopsin A: A Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a potent mycotoxin and antimitotic agent, has emerged as a fascinating example of a fungal ribosomally synthesized and post-translationally modified peptide (RiPP). Produced by the fungus Phomopsis leptostromiformis (now also known as Diaporthe toxica), this complex hexapeptide showcases an intricate biosynthetic pathway involving ribosomal synthesis of a precursor peptide followed by a series of remarkable enzymatic modifications.[1][2] Its ability to disrupt microtubule dynamics makes it a molecule of significant interest for cancer research and drug development. This technical guide provides a comprehensive overview of this compound as a RiPP, detailing its biosynthesis, biological activity, and the experimental methodologies crucial for its study.

Introduction: The Rise of Fungal RiPPs

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse class of natural products with a wide array of biological activities. While bacteria have long been recognized as prolific producers of RiPPs, the discovery of these pathways in fungi is a more recent and rapidly expanding field. This compound stands as a landmark discovery in this area, demonstrating that fungi possess the enzymatic machinery to produce complex cyclic peptides through a ribosomal route.[1][3] This finding has opened new avenues for genome mining and the discovery of novel bioactive peptides from the fungal kingdom.

Chemical Structure and Biological Activity

This compound is a cyclic hexapeptide characterized by a 13-membered macrocycle formed by an ether linkage between modified isoleucine and tyrosine residues. Its structure also features several non-proteinogenic amino acids, including dehydroamino acids.[1][4]

The primary biological activity of this compound is its potent inhibition of microtubule polymerization.[5] It binds to tubulin at or near the vinca alkaloid binding site, thereby disrupting the formation of the mitotic spindle and arresting cells in mitosis.[6][7] This antimitotic activity is the basis for its potential as an anticancer agent.

Data Presentation: Bioactivity of this compound

The following table summarizes key quantitative data related to the biological activity of this compound.

ParameterValueOrganism/SystemReference
IC50 (Tubulin Polymerization) 2.4 µMPorcine Brain Tubulin[5]
Tubulin Binding Affinity (Kd1) 1 x 10⁻⁸ M (high affinity site)Porcine Brain Tubulin[1]
Tubulin Binding Affinity (Kd2) 3 x 10⁻⁷ M (low affinity site)Porcine Brain Tubulin[1]
Inhibition of Rhizoxin Binding (Ki) 0.8 x 10⁻⁸ MPorcine Brain Tubulin[1]

Biosynthesis of this compound: A RiPP Pathway

The biosynthesis of this compound is a multi-step process initiated by the ribosomal synthesis of a precursor peptide, PhomA. This is followed by a series of post-translational modifications catalyzed by enzymes encoded within the phom biosynthetic gene cluster.[2][8]

The Precursor Peptide: PhomA

The phomA gene encodes a precursor peptide that contains a leader peptide sequence and multiple core peptide sequences. The core peptide sequence, YVIPID, is the foundational unit that undergoes extensive modification to become this compound.[2]

The phom Biosynthetic Gene Cluster

The phom gene cluster contains the genetic blueprint for the enzymatic machinery required for this compound biosynthesis. Key enzymes and their proposed functions are outlined below.

GeneEncoded ProteinProposed FunctionReference
phomAPrecursor PeptideProvides the core peptide sequence (YVIPID)[2]
phomQTyrosinaseCatalyzes the formation of the macrocyclic ether linkage[2]
phomMMethyltransferaseN-methylation of the terminal amino group[2]
phomYc, phomYd, phomYeUstYa family proteinsCatalyze the formation of dehydroamino acid residues[9]
phomP1S41 family peptidaseLikely involved in proteolytic processing of the precursor peptide[2]
Mandatory Visualization: this compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

PhomopsinA_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modifications cluster_final Final Processing phomA_gene phomA gene PhomA_precursor PhomA Precursor Peptide (Leader-Core) phomA_gene->PhomA_precursor Transcription & Translation Modified_precursor1 Macrocyclized Precursor PhomA_precursor->Modified_precursor1 PhomQ (Tyrosinase) Ether bridge formation Modified_precursor2 Desaturated Precursor Modified_precursor1->Modified_precursor2 PhomYc, PhomYd, PhomYe (Dehydrogenases) Modified_precursor3 N-methylated Precursor Modified_precursor2->Modified_precursor3 PhomM (Methyltransferase) N-methylation Mature_PhomopsinA Mature this compound Modified_precursor3->Mature_PhomopsinA PhomP1 (Protease) Leader peptide cleavage PhomopsinA_immature Immature this compound (on precursor) Gene_Knockout_Workflow Start Start: Wild-type P. leptostromiformis Protoplasts Generate Protoplasts Start->Protoplasts Transformation PEG-mediated Transformation Protoplasts->Transformation Knockout_Cassette Construct Gene Knockout Cassette Knockout_Cassette->Transformation Selection Selection on Hygromycin Plates Transformation->Selection Screening Screen Transformants (PCR, Southern Blot) Selection->Screening Analysis Metabolite Analysis (HPLC) Screening->Analysis End End: Confirmed Knockout Mutant Analysis->End

References

Phomopsin A in Rat Models: A Technical Guide to Toxicity and Carcinogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological and carcinogenic effects of Phomopsin A in rat models. The information is compiled from published research to support drug development and safety assessment activities.

Executive Summary

This compound, a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis), is a potent inhibitor of microtubule formation. In rat models, chronic exposure to this compound is primarily hepatotoxic, leading to significant liver damage, including biliary hyperplasia and nodular cirrhosis. Furthermore, prolonged exposure has been demonstrated to be carcinogenic, inducing the formation of cholangiomas, cholangiocarcinomas, and hepatocellular carcinomas. This guide details the quantitative toxicity data, experimental methodologies, and the underlying molecular mechanisms of this compound's effects.

Quantitative Toxicity and Carcinogenicity Data

The following tables summarize the key quantitative findings from toxicity and carcinogenicity studies of this compound in rats.

Table 1: Acute Toxicity of this compound in Rats

ParameterValue (Subcutaneous)Source
Estimated Median Lethal Dose (LD50)~6 mg/kg body weight[1][2]
Note: The daily dose of 30 µg/kg was stated to be approximately 0.005 of the median lethal dose. This LD50 is an estimation based on that statement.

Table 2: Carcinogenicity of this compound in Rats Following Chronic Subcutaneous Administration

Treatment DurationDosageTumor TypeIncidenceSource
17 weeks30 µg/kg/dayCholangiomas60%[1]
17 weeks30 µg/kg/dayCholangiocarcinomas13%[1]
17 weeks30 µg/kg/dayHepatocellular Carcinomas13%[1]
Observation period extended up to 2 years post-treatment.

Experimental Protocols

The following sections describe the methodologies employed in a key chronic toxicity and carcinogenicity study of this compound in rats. While the full, detailed protocol of the primary cited study is not publicly available, this represents a comprehensive reconstruction based on the publication's abstract and standard toxicological practices.

Animal Model and Husbandry
  • Species: Rat (Rattus norvegicus)

  • Strain: While not specified in the primary study, Wistar or Sprague-Dawley rats are commonly used in carcinogenicity bioassays.[3]

  • Sex: Both male and female rats are typically included.

  • Age: Adult rats at the commencement of the study.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are typically housed in small groups in polycarbonate cages with appropriate bedding.

  • Diet: Standard laboratory chow and water are provided ad libitum.

Administration of Test Substance
  • Test Substance: this compound

  • Vehicle: While not specified, a common vehicle for subcutaneous injection is sterile physiological saline, potentially with a small amount of a solubilizing agent like Tween 80 for poorly soluble compounds.[4]

  • Route of Administration: Subcutaneous (SC) injection.[1]

  • Dosage: 30 µg/kg body weight, administered daily.[1]

  • Treatment Duration: Groups of rats were treated for 2, 6, or 17 weeks.[1]

  • Injection Procedure: The injection is typically administered into the loose skin over the back or flank. The site may be rotated to minimize local irritation.[5]

In-Life Observations and Measurements
  • Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in appearance, behavior, or palpable masses.

  • Body Weight: Body weight is recorded weekly to monitor for treatment-related effects.

  • Food and Water Consumption: Consumption may be monitored periodically as an indicator of general health.

Terminal Procedures and Sample Collection
  • Euthanasia: At the end of the treatment or observation period, animals are euthanized by an approved method (e.g., CO2 asphyxiation followed by exsanguination).

  • Necropsy: A full gross necropsy is performed on all animals. The liver and other major organs are weighed. Any visible lesions or tumors are documented and collected.

  • Blood Collection: Blood is collected for biochemical analysis of liver function.

  • Tissue Collection: The liver and other organs are collected and fixed in 10% neutral buffered formalin for histopathological examination.

Biochemical Analysis

Serum samples are analyzed for key biomarkers of hepatotoxicity, including:

  • Alanine Aminotransferase (ALT)

  • Aspartate Aminotransferase (AST)

  • Alkaline Phosphatase (ALP)

  • Gamma-Glutamyl Transferase (GGT)[4]

  • Total Bilirubin

  • Albumin

  • Total Protein[4]

Histopathological Examination
  • Tissue Processing: Formalin-fixed liver tissues are embedded in paraffin, sectioned at approximately 5 µm, and mounted on glass slides.

  • Staining: Sections are routinely stained with hematoxylin and eosin (H&E) for morphological evaluation.

  • Pathological Assessment: A qualified veterinary pathologist examines the slides to identify and characterize non-neoplastic lesions (e.g., biliary hyperplasia, cirrhosis, necrosis, inflammation) and neoplastic lesions (adenomas, carcinomas).

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Mitotic Arrest

PhomopsinA_Pathway PhomopsinA This compound Tubulin α/β-Tubulin Dimers PhomopsinA->Tubulin Binds to Vinca domain DisruptedDynamics Disrupted Microtubule Dynamics PhomopsinA->DisruptedDynamics Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Defective Mitotic Spindle DisruptedDynamics->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC CellCycleArrest Mitotic Arrest (G2/M Phase) SAC->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Prolonged Arrest Leads to

Caption: this compound binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.

Experimental Workflow for Carcinogenicity Assessment

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Treatment & Control Groups acclimatization->grouping treatment Daily Subcutaneous Injection (this compound or Vehicle) for 2, 6, or 17 Weeks grouping->treatment monitoring In-Life Monitoring (Clinical Signs, Body Weight) treatment->monitoring observation Long-Term Observation (up to 2 years) treatment->observation monitoring->treatment Daily euthanasia Euthanasia & Necropsy observation->euthanasia collection Blood & Tissue Collection euthanasia->collection analysis Biochemical & Histopathological Analysis collection->analysis end End analysis->end

Caption: Workflow of a chronic toxicity and carcinogenicity study of this compound in rats.

Logical Relationship of this compound Toxicity

Logical_Relationship Exposure This compound Exposure (Subcutaneous) Cellular Cellular Level Effect: Microtubule Disruption Exposure->Cellular Mechanism Mechanism: Mitotic Arrest & Apoptosis Cellular->Mechanism Organ Organ Level Effect (Liver): Hepatocyte Death & Injury Mechanism->Organ Chronic Chronic Pathological Changes: Biliary Hyperplasia, Cirrhosis Organ->Chronic Prolonged Injury Carcinogenesis Carcinogenesis: Cholangioma, Carcinoma Chronic->Carcinogenesis Leads to

Caption: The causal chain from this compound exposure to the development of liver cancer in rats.

References

Methodological & Application

Application Note: Ultrasensitive Detection and Quantification of Phomopsin A using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis), which primarily infects lupin plants.[1][2][3] This toxin is the causative agent of lupinosis, a fatal liver disease in livestock that consume contaminated feed.[1][3] Given the increasing use of lupin-derived products in human food, there is a significant concern regarding potential contamination and subsequent human health risks.[2][4] Therefore, a sensitive and reliable analytical method for the detection and quantification of this compound in various matrices is crucial. This application note details a robust HPLC-MS/MS (High-Performance Liquid Chromatography with tandem Mass Spectrometry) method for the analysis of this compound.

High-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective detection of mycotoxins like this compound.[2][5]

Experimental Protocols

Sample Preparation (Dilute-and-Shoot Method)

This protocol is adapted from established methods for the analysis of this compound in lupin and lupin-containing food products.[1][2][3]

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Acetic acid, glacial

  • Extraction Solvent A: Acetonitrile/Water/Acetic Acid (80:20:1, v/v/v)[1][2][3]

  • Extraction Solvent B: Acetonitrile/Methanol/Water (3:1:1, v/v/v)[4]

  • 0.45 µm syringe filters

Procedure:

  • Weigh 2.5 g of the homogenized sample (e.g., lupin flour, feed) into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of either Extraction Solvent A or B.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Shake for 30 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Dilute the supernatant with a mixture of methanol and water (e.g., 5:45, v/v) to match the initial HPLC mobile phase composition.[4]

  • Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Mobile Phase A: 5 mM Ammonium formate in water[6]

  • Mobile Phase B: 5 mM Ammonium formate in methanol[6]

  • Flow Rate: 0.4 mL/min[6]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-9 min: Linear gradient to 100% B[6]

    • 9-11 min: Hold at 100% B

    • 11.1-15 min: Return to 10% B and equilibrate[6]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]⁺): m/z 789[1][3]

  • Product Ions:

    • Quantifier: m/z 226[1][3]

    • Qualifier: m/z 323[1][3]

  • Declustering Potential (DP): 90 V[6]

  • Entrance Potential (EP): 10 V[6]

  • Collision Energy (CE): Optimized for the specific instrument, typically in the range of 30-50 eV.

  • Probe Temperature: 500°C[6]

Data Presentation

The quantitative performance of the HPLC-MS/MS method for this compound analysis is summarized in the table below.

ParameterValueReference(s)
Limit of Detection (LOD)1 µg/kg[1][2][3]
0.5 - 1 µg/kg[5]
Limit of Quantification (LOQ)5 µg/kg[1][2][3]
1.4 µg/kg[4]
2 - 4 µg/kg[5]
Recovery79%[1][2]
73% at 1.4 µg/kg[4]
75% at 7.1 µg/kg[4]
Relative Standard Deviation (RSD)9%[1][2]
4.9% at 1.4 µg/kg[4]
4.3% at 7.1 µg/kg[4]
Linearity Range0.1 ng/mL to 950 ng/mL[4]

Experimental Workflow and Data Analysis

The overall workflow for the detection and quantification of this compound is depicted in the following diagram.

PhomopsinA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Lupin Flour) Extraction Extraction with ACN/H2O/Acetic Acid Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MSMS Quantification Quantification (based on m/z 789 -> 226) MSMS->Quantification Confirmation Confirmation (based on m/z 789 -> 323) MSMS->Confirmation Report Final Report Quantification->Report Confirmation->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and robust approach for the detection and quantification of this compound in various food and feed matrices. The "dilute-and-shoot" sample preparation method is straightforward and rapid, minimizing the potential for analyte loss.[2] The use of multiple reaction monitoring (MRM) in the mass spectrometer ensures high selectivity and minimizes matrix interference, leading to reliable quantification at low µg/kg levels. This method is well-suited for routine monitoring of this compound to ensure food safety and for research applications in toxicology and drug development.

References

Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of Phomopsin A in Lupin-Containing Food Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phomopsin A is a mycotoxin produced by the fungus Diaporthe toxica, which can infect lupin plants.[1][2] This toxin is known to cause lupinosis, a potentially fatal liver disease in livestock.[2] Due to the increasing use of lupin flour in a variety of food products, there is a growing concern for human health.[1] Regulatory bodies in Australia and New Zealand have set a maximum level for this compound in lupin seeds and their products at 5 µg/kg.[1] This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in complex food matrices. The "dilute and shoot" method presented here is straightforward, rapid, and requires no extensive cleanup steps, making it suitable for high-throughput analysis.[1][2]

Experimental Protocols

This section details the methodologies for sample preparation, the preparation of standards, and the LC-MS/MS analysis.

Materials and Reagents
  • This compound standard (analytical grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Lupin flour (or other relevant matrix)

Sample Preparation: "Dilute and Shoot" Method
  • Homogenization: Homogenize the lupin-containing food sample to a fine powder.

  • Extraction:

    • Weigh 4.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]

    • Add 20 mL of the extraction solvent, a mixture of acetonitrile/methanol/water (3/1/1, v/v/v).[1]

    • For an alternative extraction, a mixture of acetonitrile/water/acetic acid (80/20/1 v/v/v) can be used.[2]

    • Securely cap the tube and shake vigorously for 60 minutes at room temperature using a mechanical shaker.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Dilution:

    • Transfer an aliquot of the supernatant into a clean tube.

    • Dilute the extract 1:1 with water.[2]

  • Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

Preparation of Calibration Standards
  • Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the extraction solvent.

  • Matrix-Matched Calibration Curve: To account for matrix effects, prepare a calibration curve by spiking known concentrations of this compound into blank matrix extracts. The linear range for this compound is typically between 0.1 ng/mL and 950 ng/mL.[1]

LC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Acquity UPLC® BEH C18 (50 x 2.1 mm, 1.7 µm) with a VanGuard BEH C18 pre-column[1]
Mobile Phase A 2 mmol/L ammonium formate in methanol/water (5/95, v/v)[1]
Mobile Phase B 2 mmol/L ammonium formate in methanol/water (95/5, v/v)[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 8 µL[1]
Gradient Program As described in Table 1[1]

Table 1: UHPLC Gradient Program [1]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
3.0595
3.1955
4.0955

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Source Temperature 600 °C[1]
Curtain Gas 30 psi[1]
Nebulizer Gas 60 psi[1]
Auxiliary Gas 60 psi[1]
Ion Transfer Voltage 5300 V[1]
Entrance Potential 10 V[1]
Declustering Potential 51 V[1]
CAD Gas Nitrogen, medium intensity[1]

Multiple Reaction Monitoring (MRM) Transitions:

The identification and quantification of this compound are based on monitoring specific precursor-to-product ion transitions.

Table 2: MRM Transitions for this compound [1][2]

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) [V]Cell Exit Potential (CXP) [V]Dwell Time [ms]Use
789.2226.04720500Quantifier[1][2]
789.2323.03720150Qualifier[1][2]
789.2452.02916150Qualifier[1]

Data Presentation

The quantitative performance of the method is summarized in the table below. The validation of this method was performed in accordance with EU guidelines.[1]

Table 3: Summary of Quantitative Data for this compound Analysis

ParameterLupin Flour[1]Lupin Steak[1]Lupin Coffee[1]Soy Flour[1]Wheat Flour[1]Other Legumes (Pea, Bean)[3][4]
Limit of Detection (LOD) (µg/kg) ~1>5>5>5~10.5 - 1[3][4]
Limit of Quantification (LOQ) (µg/kg) 1.4>5>5>51.42 - 4[3][4]
Recovery at LOQ (%) 73----Not specified
Repeatability (cv %) 4.9----Not specified
Recovery at 5x LOQ (%) 75----Not specified
Repeatability (cv %) 4.3----Not specified
Average Recovery (at 5 and 25 µg/kg) (%) -----79[2]
Relative Standard Deviation (RSD) (%) -----9[2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound.

PhomopsinA_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Lupin-Containing Sample Homogenize Homogenize to Fine Powder Sample->Homogenize Extraction Extraction with Acetonitrile/Methanol/Water Homogenize->Extraction Centrifuge Centrifuge Extraction->Centrifuge Dilute Dilute Supernatant with Water Centrifuge->Dilute Filter Filter into LC Vial Dilute->Filter LC_Separation UHPLC Separation (C18 Column) Filter->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification using Matrix-Matched Calibration Integration->Quantification Reporting Final Report Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in various lupin-containing food products. The simple "dilute and shoot" sample preparation protocol allows for rapid sample processing, making it an ideal tool for routine monitoring and quality control in the food industry, as well as for research purposes in toxicology and drug development. The method's low limit of quantification ensures that compliance with regulatory limits can be accurately assessed.

References

Application Notes: Detection of Phomopsin A using Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

These application notes provide a detailed protocol and supporting data for the semi-quantitative detection of Phomopsin A, a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis). This compound is a potent inhibitor of microtubule formation and is primarily associated with the liver disease lupinosis in livestock that have grazed on infected lupin stubble.[1][2] This competitive ELISA provides a sensitive and specific method for the detection of this compound in various sample types, including feed and agricultural commodities.

Introduction

This compound is a cyclic hexapeptide mycotoxin that exerts its toxic effect by binding to tubulin, thereby disrupting microtubule assembly and inhibiting mitosis.[1][3][4][5][6] This disruption of cellular division is particularly damaging to the liver, leading to hepatotoxicity and, in some cases, hepatocarcinogenicity.[2] Due to the potential risk to animal and human health, sensitive and reliable methods for the detection of this compound are crucial for food and feed safety.

The competitive ELISA described herein offers a high-throughput and cost-effective solution for screening samples for the presence of this compound. The assay is based on the competition between this compound in the sample and a known amount of this compound-enzyme conjugate for binding to a limited number of anti-Phomopsin A antibody sites coated on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

Principle of the Assay

This competitive ELISA is a laboratory-based immunoassay for the detection of this compound. A microtiter plate is pre-coated with anti-Phomopsin A antibodies. During the assay, a sample extract is added to the wells along with a this compound-horseradish peroxidase (HRP) conjugate. This compound present in the sample competes with the this compound-HRP conjugate for binding to the immobilized antibodies. After an incubation period, the unbound components are washed away. A substrate solution is then added, which develops a color in the presence of the HRP enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.

Kit Performance Data

While a specific commercial kit protocol is not currently available due to the reported cessation of antibody production for a previously established ELISA[7], the following table summarizes typical performance data for a competitive ELISA for mycotoxin detection and published data for this compound analysis using other methods for context.

ParameterTypical ValueReference Method (UHPLC-MS/MS)
Limit of Quantification (LOQ) 1 µg/kg1.4 - 5 µg/kg[7][8]
Limit of Detection (LOD) ~0.5 µg/kg1 µg/kg[8]
Cross-Reactivity This compound: 100%N/A
Phomopsin B: VariableN/A
Recovery 70-120%73-79%[7][8]

This compound Toxicity Pathway

This compound's primary mechanism of toxicity involves its high-affinity binding to tubulin, the protein subunit of microtubules.[1][3][4][5][6] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in metaphase, apoptosis, and ultimately, tissue damage, particularly in the liver.

PhomopsinA_Pathway This compound Mechanism of Action Phomopsin_A This compound Tubulin αβ-Tubulin Dimers Phomopsin_A->Tubulin Binds to Vinblastine Site Microtubule_Polymerization Microtubule Polymerization Phomopsin_A->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Metaphase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: this compound binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate results. The following are general guidelines for common sample types.

1. Lupin Seeds, Flour, and Feed:

  • Weigh 20 g of a finely ground, representative sample into a 100 mL screw-cap flask.

  • Add 50 mL of 70% methanol.

  • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge the extract at 4000 x g for 10 minutes.

  • Carefully decant the supernatant and dilute it 1:10 with PBS (Phosphate Buffered Saline) before use in the assay.

2. Serum and Plasma:

  • Collect blood samples and prepare serum or plasma using standard procedures.[9]

  • Serum or plasma samples should be diluted 1:5 with PBS before use in the assay.

  • Avoid repeated freeze-thaw cycles.

Reagent Preparation
  • Wash Buffer (1X): If provided as a concentrate, dilute with deionized water to the final working volume.

  • This compound Standard Curve: Prepare a series of standards by diluting the stock standard in PBS. A typical range would be 0, 0.1, 0.25, 0.5, 1.0, and 2.5 ng/mL.

  • This compound-HRP Conjugate: Dilute the concentrated conjugate with PBS as indicated by the (hypothetical) kit manufacturer.

ELISA Protocol
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of each standard and prepared sample to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of the diluted this compound-HRP conjugate to each well.

  • Gently mix the plate and incubate for 60 minutes at room temperature.

  • Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of binding for each standard and sample using the following formula: % Binding = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100

  • Plot a standard curve of % Binding versus the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their % Binding values from the standard curve.

  • Remember to account for the dilution factor used during sample preparation when calculating the final concentration in the original sample.

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction & Dilution) Add_Sample_Standard Add 50µL Sample/Standard to Wells Sample_Prep->Add_Sample_Standard Reagent_Prep Reagent Preparation (Standards, Conjugate) Reagent_Prep->Add_Sample_Standard Add_Conjugate Add 50µL this compound-HRP Conjugate Reagent_Prep->Add_Conjugate Add_Sample_Standard->Add_Conjugate Incubate_1 Incubate 60 min at RT Add_Conjugate->Incubate_1 Wash_1 Wash Plate 3-5x Incubate_1->Wash_1 Add_Substrate Add 100µL TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate 15-30 min at RT (dark) Add_Substrate->Incubate_2 Add_Stop Add 100µL Stop Solution Incubate_2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Calculate_Binding Calculate % Binding Read_Absorbance->Calculate_Binding Plot_Curve Plot Standard Curve Calculate_Binding->Plot_Curve Determine_Conc Determine Sample Concentration Plot_Curve->Determine_Conc

Caption: Workflow for the competitive ELISA for this compound detection.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh reagents and sterile technique.
Low signal Inactive enzyme conjugateEnsure proper storage and handling of the HRP conjugate.
Incorrect incubation times/temperaturesAdhere strictly to the recommended incubation parameters.
Poor standard curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Plate reader malfunctionCheck the plate reader settings and performance.
High variability Inconsistent pipettingUse calibrated pipettes and consistent technique.
Incomplete mixingGently mix the plate after adding reagents.

References

Application Notes and Protocols: Cell Cycle Analysis of Phomopsin A-Treated Cancer Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin that exhibits potent anti-mitotic activity by inhibiting microtubule polymerization. This activity makes it a subject of interest in cancer research as a potential anti-cancer agent. One of the key downstream effects of disrupting microtubule dynamics is the arrest of the cell cycle, typically at the G2/M phase, which can subsequently lead to apoptosis in cancer cells. Flow cytometry is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle, providing valuable insights into the cytostatic and cytotoxic effects of compounds like this compound.

Principle of the Assay

Cell cycle analysis by flow cytometry is based on the measurement of the cellular DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA[1]. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G1 phase of the cell cycle have a normal (2N) DNA content. During the S phase, DNA is replicated, and the DNA content progressively increases. Cells in the G2 and M phases have a doubled (4N) DNA content[3]. By analyzing the fluorescence intensity of a large population of cells, a histogram can be generated that displays the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following tables summarize the expected quantitative data from cell cycle analysis of cancer cells treated with a tubulin inhibitor acting at the vinca alkaloid binding site, used here as a proxy for this compound.

Table 1: Cell Cycle Distribution of P388 Murine Leukemia Cells Treated with Vinblastine (6 nM) over Time. [1]

Treatment Time (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Control)55.230.514.3
248.925.126.0
435.118.646.3
815.77.177.2
1210.34.585.2
248.13.288.7

Table 2: G2/M Arrest in P388 Cells Treated with Different Vinca Alkaloids for 8 Hours. [1]

Treatment (10x IC50)Drug Concentration% Cells in G2/M
Vinblastine6 nM77.2
Vinorelbine10 nM75.4
Vinflunine110 nM80.6

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., HeLa, MCF-7, or P388)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound (or a suitable tubulin inhibitor)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

Equipment
  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • Vortex mixer

  • Flow cytometer equipped with a 488 nm laser

Protocol
  • Cell Seeding:

    • Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-60% confluency).

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100 nM) and a time-course experiment (e.g., 0, 8, 16, 24 hours).

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).

    • Incubate the cells for the desired time periods.

  • Cell Harvesting and Fixation:

    • After treatment, collect the cells. For adherent cells, first, collect the floating cells (which may be apoptotic) and then detach the adherent cells using Trypsin-EDTA. Combine all cells from the same well.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cells once with 1 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade any double-stranded RNA that might otherwise be stained by PI.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).

    • Acquire data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest```dot

PhomopsinA_Pathway cluster_drug Drug Action cluster_cellular Cellular Components cluster_outcome Cell Cycle Outcome Phomopsin_A This compound Tubulin α/β-Tubulin Dimers Phomopsin_A->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can induce

Caption: Workflow for flow cytometric cell cycle analysis of treated cells.

References

Application Notes and Protocols for Determining the Cytotoxicity and IC50 of Phomopsin A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin produced by the fungus Phomopsis leptostromiformis, which is known to be a potent inhibitor of microtubule formation.[1] By disrupting microtubule dynamics, this compound interferes with essential cellular processes such as mitosis, intracellular transport, and maintenance of cell structure. This disruption ultimately leads to cell cycle arrest and apoptosis, making it a compound of interest in cancer research. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound and determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, a critical step for cell division.[1] The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest triggers a cascade of downstream signaling events, culminating in programmed cell death, or apoptosis. Key signaling pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins, leading to the activation of caspases, the executive enzymes of apoptosis.

Data Presentation: Cytotoxicity of this compound

Compound/TargetCell Line/SystemIC50 Value/Effective ConcentrationReference
This compoundMicrotubule Assembly2.4 µM[1]
This compoundMCF-7 (Breast Cancer)Inhibitory at 10-6 M[2]

Note: The data for MCF-7 cells indicates a reduction in cell number at the specified concentration, not a precise IC50 value. Further experimental validation is required to determine the exact IC50 for this and other cell lines.

Experimental Protocols

Cell Culture
  • Cell Line Maintenance: Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in the recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell line

  • Complete growth medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

This compound Signaling Pathway

PhomopsinA_Pathway PhomopsinA This compound Tubulin Tubulin PhomopsinA->Tubulin binds & inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest JNK JNK Activation MitoticArrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 JNK->Bcl2 BaxBak Bax/Bak Activation Bcl2->BaxBak inhibition removed Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_drug Prepare serial dilutions of this compound incubate1->prepare_drug treat_cells Treat cells with this compound incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 24h, 48h, or 72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_solvent Add solubilization solution incubate3->add_solvent read_plate Read absorbance at 570 nm add_solvent->read_plate analyze_data Analyze data and calculate % viability read_plate->analyze_data plot_curve Plot dose-response curve analyze_data->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for IC50 determination using the MTT assay.

References

Application Notes and Protocols for the Extraction and Purification of Phomopsin A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis), a pathogen of lupin plants.[1][2] This cyclic hexapeptide exhibits potent antimitotic activity by inhibiting microtubule formation, making it a molecule of interest for cancer research and drug development.[1] However, its hepatotoxicity necessitates careful handling and purification.[1] These application notes provide detailed protocols for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, toxicology, and pharmacology.

Data Presentation

Table 1: this compound Production in Different Fungal Culture Systems
Fungal StrainCulture SystemMediumIncubation Time (days)This compound YieldReference
Diaporthe toxicaStationary Liquid CultureCzapek-Dox with yeast extract-75 - 150 mg/L[3][4]
Diaporthe toxicaInoculated Lupin BeansWater Agar with lupin beans21Up to 1082.17 ppm[5][6][7]
Diaporthe toxicaInoculated Peas-144.49 - 34.3 mg/kg[8]
Table 2: Performance of Analytical Methods for this compound Quantification
Analytical MethodSample MatrixExtraction SolventLimit of Quantification (LOQ)Recovery RateReference
UHPLC-MS/MSLupin FlourAcetonitrile/Methanol/Water (3:1:1 v/v/v)1.4 µg/kg73%[5]
LC-MS/MSLupin-containing foodAcetonitrile/Water/Acetic Acid (80:20:1 v/v)5 µg/kg79%[9][10]
HPLC-UVLupin StubbleMethanol/Water0.5 mg/kg64.3%[11]

Experimental Protocols

Protocol 1: Fungal Culture and this compound Production

This protocol describes the cultivation of Diaporthe toxica for the production of this compound in a liquid medium.

Materials:

  • Diaporthe toxica strain

  • Czapek-Dox medium

  • Yeast extract

  • Sterile culture flasks

  • Incubator

Procedure:

  • Prepare Czapek-Dox medium supplemented with 5-10 g/L of yeast extract.

  • Adjust the pH of the medium to approximately 6.0.

  • Inoculate the sterile medium with a culture of Diaporthe toxica.

  • Incubate the culture flasks under stationary conditions at 25°C for 21 days.[3][5] Approximately 95% of the produced this compound will be secreted into the culture liquid.[3]

Protocol 2: Extraction of this compound from Liquid Culture

This protocol details a "dilute-and-shoot" method for extracting this compound from the culture filtrate, suitable for subsequent analysis by LC-MS/MS.

Materials:

  • Culture filtrate from Protocol 1

  • Acetonitrile

  • Water (HPLC grade)

  • Acetic acid

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Separate the fungal mycelium from the culture broth by centrifugation or filtration.

  • To the supernatant, add acetonitrile and acetic acid to achieve a final solvent ratio of acetonitrile/water/acetic acid (80:20:1 v/v/v).[9][10]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the extract to pellet any precipitated material.

  • Dilute the supernatant with water as needed for analysis.[9][10]

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Protocol 3: Multi-Step Purification of this compound

For obtaining highly purified this compound for biological assays or as a reference standard, a multi-step purification protocol is necessary.

Materials:

  • Crude extract from Protocol 2 (concentrated)

  • Methanol

  • n-Butanol

  • Water (HPLC grade)

  • Amberlite XAD-2 resin

  • Cation exchange resin

  • HPLC system with a C18 column

Procedure:

  • Liquid-Liquid Partitioning:

    • Concentrate the crude extract under reduced pressure.

    • Partition the concentrated extract between n-butanol and water. This compound will preferentially move into the n-butanol phase.

    • Collect the n-butanol phase and evaporate to dryness.

  • Adsorbent Chromatography:

    • Dissolve the dried butanol extract in a minimal amount of methanol:water.

    • Load the sample onto a column packed with Amberlite XAD-2 resin.

    • Wash the column with water to remove polar impurities.

    • Elute this compound with methanol.

  • Ion Exchange Chromatography:

    • Further purify the this compound fraction using cation exchange chromatography to remove basic impurities.

  • Reversed-Phase HPLC:

    • Perform a final purification step using a reversed-phase C18 HPLC column.[11]

    • Use a gradient of methanol in water to elute this compound.[11]

    • Monitor the elution profile by UV detection at 280 nm.

    • Collect the fractions containing the this compound peak.

    • Confirm the purity of the collected fractions by UHPLC-MS/MS.

Protocol 4: UHPLC-MS/MS Analysis of this compound

This protocol provides parameters for the sensitive and specific quantification of this compound.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 2 mmol/L ammonium formate in methanol/water (5/95, v/v).[5]

  • Mobile Phase B: 2 mmol/L ammonium formate in methanol/water (95/5, v/v).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 5 µL.

  • Gradient:

    • A detailed gradient program should be optimized for the specific column and system, but a representative gradient would involve a linear increase in Mobile Phase B.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Monitored Transitions: For quantification and confirmation, monitor the transitions of m/z 789 > 226 and 789 > 323.[9][10]

  • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) according to the instrument manufacturer's guidelines.

Visualizations

This compound Biosynthetic Pathway

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[4][11] Its biosynthesis involves the expression of a precursor peptide gene, phomA, followed by extensive enzymatic modifications.[6] Key enzymes in this pathway include a tyrosinase (PhomQ) for cyclization, UstYa family proteins for desaturation, and a methyltransferase (PhomM).[4][6]

PhomopsinA_Biosynthesis precursor phomA Precursor Peptide modified_peptide Post-translational Modifications precursor->modified_peptide Ribosomal Synthesis cyclized_peptide Cyclization modified_peptide->cyclized_peptide PhomQ (Tyrosinase) desaturated_peptide Desaturation cyclized_peptide->desaturated_peptide phomYc, phomYd, phomYe (UstYa family) phomopsin_a This compound desaturated_peptide->phomopsin_a PhomM (Methyltransferase) & other modifications

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the overall workflow from fungal culture to purified this compound.

PhomopsinA_Workflow culture Diaporthe toxica Culture extraction Solvent Extraction culture->extraction partition Liquid-Liquid Partition (n-Butanol/Water) extraction->partition adsorption Adsorption Chromatography (Amberlite XAD-2) partition->adsorption ion_exchange Ion Exchange Chromatography adsorption->ion_exchange hplc Reversed-Phase HPLC ion_exchange->hplc analysis UHPLC-MS/MS Analysis hplc->analysis

Caption: Workflow for this compound extraction and purification.

References

Troubleshooting & Optimization

Technical Support Center: Phomopsin A Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Phomopsin A during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis), which commonly infects lupin plants.[1][2] It is a potent inhibitor of microtubule formation, making it of interest in cancer research. Accurate quantification and recovery are crucial for toxicological assessments, pharmaceutical development, and ensuring food and feed safety.

Q2: What are the most common solvents for extracting this compound?

Aqueous mixtures of organic solvents are most effective for extracting this compound. Commonly used solvents include:

  • Acetonitrile/water/acetic acid (e.g., 80/20/1 v/v/v)[2][3]

  • Acetonitrile/methanol/water (e.g., 3/1/1 v/v/v)

  • Methanol/water (e.g., 4:1 v/v)[4]

The choice of solvent can significantly impact recovery rates depending on the sample matrix.

Q3: How does pH affect the stability and recovery of this compound?

This compound is sensitive to acidic conditions, which can lead to hydrolysis.[5] While some methods use a small amount of acid to improve extraction efficiency, prolonged exposure to strong acids should be avoided. This compound is soluble in water at a pH above 7.5 and below 1.0.[5] For optimal recovery, maintaining a pH around 6.0 during extraction from cultures has been recommended.[6]

Q4: What is the role of Solid-Phase Extraction (SPE) in this compound purification?

Solid-Phase Extraction (SPE) is a critical cleanup step to remove interfering matrix components from the crude extract before analytical determination (e.g., by HPLC or LC-MS/MS). This purification enhances the sensitivity and reliability of the analysis. Various sorbents can be used, and the choice depends on the specific matrix and the impurities to be removed.

Q5: Can this compound degrade during sample storage?

Yes, improper storage can lead to the degradation of this compound. It is recommended to store extracts at low temperatures (e.g., -20°C) to minimize degradation.[7] Repeated freeze-thaw cycles should also be avoided.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation.

Issue 1: Low Recovery of this compound

Potential Cause Suggested Solution
Incomplete Extraction - Ensure the sample is finely ground to increase the surface area for solvent penetration.- Optimize the extraction solvent. For complex matrices, a multi-component solvent like acetonitrile/methanol/water may be more effective.- Increase the extraction time or use assistance methods like ultrasonication.[8]
Adsorption to Matrix Components - In high-protein matrices like lupin flour, this compound can irreversibly adsorb to proteins. Consider a protein precipitation step or the use of a matrix-matched calibration for quantification.
Adsorption to Labware - Use borosilicate glass or polypropylene tubes to minimize adsorption to container surfaces.
Degradation during Extraction - Avoid prolonged exposure to acidic conditions. If an acid is necessary for extraction, keep the exposure time minimal.- Keep samples cool during processing to minimize temperature-related degradation.
Inefficient SPE Cleanup - Ensure the SPE cartridge is properly conditioned before loading the sample.- Optimize the wash and elution solvents. A wash step that is too strong can lead to the loss of the analyte, while a weak elution solvent may not fully recover it.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)

Potential Cause Suggested Solution
Secondary Interactions with Column - this compound, being a peptide, can interact with residual silanol groups on C18 columns, causing peak tailing.[9] Lowering the mobile phase pH (e.g., to around 3.0) can help to protonate the silanols and reduce these interactions.[9]
Column Overload - Reduce the injection volume or dilute the sample. Sample overload can lead to peak fronting or broadening.[10][11]
Inappropriate Injection Solvent - The injection solvent should be of similar or weaker eluotropic strength than the mobile phase to ensure good peak shape. Dissolving the final extract in the initial mobile phase is recommended.
Column Contamination or Damage - Use a guard column to protect the analytical column from contaminants in the sample matrix.- If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[10]
Extra-column Effects - Minimize the length and diameter of the tubing between the injector, column, and detector to reduce peak broadening.[10]

Issue 3: High Matrix Effects in LC-MS/MS Analysis

Potential Cause Suggested Solution
Co-eluting Matrix Components - Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[12]
Insufficient Sample Cleanup - Optimize the SPE cleanup procedure to remove more of the interfering matrix components. This may involve testing different sorbents or wash/elution solvent compositions.
Dilution of the Extract - A "dilute-and-shoot" approach, where the crude extract is simply diluted before injection, can be prone to strong matrix effects.[1] While simple, this may not be suitable for complex matrices.
Use of Matrix-Matched Standards - To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[13]
Isotope-Labeled Internal Standard - The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for this compound.[1]

Data Presentation

Table 1: Comparison of Extraction Solvents for Mycotoxins

Extraction Solvent Matrix Analyte(s) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Acetonitrile/Water/Acetic Acid (80/20/1 v/v/v)Lupin-containing foodThis compound799[2][3]
Acetonitrile/Methanol/Water (3/1/1 v/v/v)Lupin flourThis compound73-754.3-4.9
Methanol/Water (4:1 v/v)Lupin seedsPhomopsins--[4]
Methanol/ACN/Water (60:20:20 v/v/v)RiceAflatoxins75.16 - 97.66-[8]
100% AcetonitrileWhite RiceAflatoxins>85<5[8]

Table 2: Recovery of Mycotoxins using Different SPE Cartridges

SPE Cartridge Matrix Analyte(s) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
AflaZea SPEPeanut ExtractAflatoxins B1, B2, G1, G2101 - 1082 - 4[14]
Immunoaffinity ColumnPeanut ExtractAflatoxins B1, B2, G1, G279 - 10010 - 25[14]
New SPE DON CartridgeWheat SamplesDeoxynivalenol (DON)86 - 97-[14]
Oasis PRiMEMaizeVarious MycotoxinsGenerally effective-[15]
Bond Elut MycotoxinMaizeTrichothecenes, Zearalenone88 - 113-[15]

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

  • Culture Growth: Grow Diaporthe toxica in a suitable liquid medium (e.g., Czapek-Dox with yeast extract) in stationary culture at 25°C with a pH of approximately 6.0.[6]

  • Homogenization: After incubation, homogenize the culture.

  • Centrifugation: Centrifuge the homogenate to separate the supernatant from the mycelia. Approximately 95% of this compound is typically found in the culture liquid.

  • Extraction: Extract the supernatant with a suitable solvent mixture, such as acetonitrile/water/acetic acid (80/20/1 v/v/v). Shake for 30 minutes.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Cleanup: Proceed with Solid-Phase Extraction (SPE) for cleanup.

Protocol 2: Extraction of this compound from Lupin Seeds

  • Grinding: Finely grind the lupin seeds to a homogenous powder.

  • Extraction: To a known weight of the ground sample (e.g., 2.5 g), add the extraction solvent (e.g., 20 mL of acetonitrile/water/acetic acid, 80/20/1 v/v/v).[2][3]

  • Shaking: Shake the suspension vigorously for 30 minutes.

  • Centrifugation: Centrifuge the suspension (e.g., at 3500 RPM for 10 minutes).

  • Dilution: Dilute the supernatant with water (e.g., 1:1) before analysis or further cleanup.

  • Filtration: Filter the diluted extract through a 0.45 µm filter before injection into the HPLC or LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Fungal Culture or Lupin Seed Sample Grinding Grinding (for seeds) Sample->Grinding Extraction Solvent Extraction (e.g., ACN/H2O/Acid) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE_Conditioning SPE Column Conditioning Supernatant->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Final_Extract Final Extract Elution->Final_Extract Analysis HPLC or LC-MS/MS Analysis Final_Extract->Analysis

Caption: Experimental workflow for this compound extraction, purification, and analysis.

troubleshooting_low_recovery Start Low this compound Recovery Check_Extraction Check Extraction Parameters Start->Check_Extraction Optimize_Solvent Optimize Extraction Solvent or Method (e.g., Sonication) Check_Extraction->Optimize_Solvent Incomplete? Check_Matrix Consider Matrix Effects Check_Extraction->Check_Matrix Complete Protein_Precipitation Add Protein Precipitation Step Check_Matrix->Protein_Precipitation High Protein? Matrix_Matched_Cal Use Matrix-Matched Calibration Check_Matrix->Matrix_Matched_Cal Quantification Issue? Check_Adsorption Check for Adsorption to Labware Check_Matrix->Check_Adsorption No Protein_Precipitation->Check_Adsorption Matrix_Matched_Cal->Check_Adsorption Change_Vials Use Borosilicate Glass or Polypropylene Vials Check_Adsorption->Change_Vials Yes Check_SPE Review SPE Procedure Check_Adsorption->Check_SPE No Change_Vials->Check_SPE Optimize_SPE Optimize SPE Conditioning, Wash, and Elution Steps Check_SPE->Optimize_SPE Inefficient?

Caption: Troubleshooting decision tree for low this compound recovery.

stability_factors cluster_degradation Degradation Pathways Phomopsin_A This compound Stability pH pH Phomopsin_A->pH Temperature Temperature Phomopsin_A->Temperature Storage Storage Conditions Phomopsin_A->Storage Hydrolysis Hydrolysis pH->Hydrolysis Acidic conditions Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation High temperatures Storage->Thermal_Degradation Improper storage

Caption: Key factors influencing the stability of this compound.

References

Phomopsin A Stability in Analytical Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Phomopsin A in various analytical solvents. Due to the limited availability of comprehensive public data on its stability, this guide combines established knowledge with best-practice recommendations to help you mitigate potential issues in your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in analytical solvents?

A1: The main stability concerns for this compound, a cyclic hexapeptide mycotoxin, are hydrolysis, particularly in acidic or basic solutions, and potential degradation from exposure to light and elevated temperatures. The presence of unusual amino acids, including dehydro-amino acid residues, may contribute to its susceptibility to certain degradation pathways.

Q2: Which solvents are commonly used to dissolve this compound?

A2: this compound is soluble in several organic solvents. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)[1]

  • Ethanol[1][2]

  • Methanol[1][2]

  • Acetonitrile (ACN)

  • Aqueous solutions with organic modifiers (e.g., methanol/water, acetonitrile/water)[3]

It has limited solubility in water, but this increases at a pH above 7.5 or below 1.0.[3] It is sparingly soluble in apolar solvents like hexane.[3]

Q3: How should I store my this compound stock solutions?

A3: For long-term stability, it is recommended to store this compound as a solid at -20°C or below.[1] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C in tightly sealed, light-protected vials. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to pH?

A4: Yes, this compound is known to be sensitive to acidic pH, which can lead to hydrolysis.[4] It is also hydrolyzed and destroyed in solutions of sodium hydroxide.[3] Therefore, it is crucial to control the pH of your analytical solutions. When using acidic mobile phases for chromatography, it is advisable to minimize the time the sample is in contact with the acidic environment.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products of this compound under various analytical conditions are not extensively documented in publicly available literature, hydrolysis of the peptide bonds is a likely degradation pathway, especially under acidic or basic conditions. Forced degradation studies would be necessary to fully characterize potential degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of this compound peak area or inconsistent results over a sequence of analyses. Degradation of this compound in the analytical solvent or on the autosampler.1. Prepare fresh standards and samples. 2. Minimize the residence time of samples in the autosampler. 3. If possible, use a cooled autosampler. 4. Evaluate the stability of this compound in your specific solvent mixture by re-injecting the same vial over time.
Appearance of new, unidentified peaks in the chromatogram of an aged sample. Formation of degradation products.1. Compare the chromatogram to that of a freshly prepared standard. 2. Consider performing a forced degradation study (see Experimental Protocols) to tentatively identify potential degradation products. 3. Use mass spectrometry (MS) to obtain mass information on the new peaks to aid in their identification.
Poor solubility or precipitation of this compound in the chosen solvent. The solvent may not be suitable for the desired concentration.1. Try a different recommended solvent (e.g., DMSO, methanol). 2. Gently warm the solution or use sonication to aid dissolution. 3. For aqueous solutions, adjust the pH to be >7.5 or <1.0, being mindful of potential degradation.
Inconsistent quantification between different batches of stock solutions. Degradation of the older stock solution or inaccurate initial weighing.1. Always use freshly prepared stock solutions for critical experiments. 2. If using a stored stock, compare its performance against a newly prepared one. 3. Ensure accurate weighing of the solid this compound and complete dissolution.

Expected Relative Stability in Common Analytical Solvents (Qualitative)

The following table provides a qualitative guide to the expected stability of this compound in common analytical solvents based on general chemical principles for peptides and available information. It is strongly recommended to perform your own stability assessment for your specific experimental conditions.

Solvent Expected Relative Stability Potential Issues Recommendations
DMSO Good (for short to medium term)Can absorb water from the atmosphere, which may facilitate hydrolysis over long-term storage at room temperature.Store desiccated at low temperatures (-20°C or -80°C). Prepare fresh for long-term studies.
Methanol ModerateCan undergo esterification with acidic functional groups over time, although less likely with the amide bonds of the peptide backbone.Use high-purity solvent. Store at low temperatures and use within a reasonable timeframe.
Acetonitrile GoodGenerally considered a relatively inert solvent for peptides.Use high-purity, HPLC-grade solvent. Store at low temperatures.
Aqueous Buffers (neutral pH) ModeratePotential for microbial growth if not sterile. General hydrolysis can still occur over time.Use sterile, filtered buffers. Prepare fresh. Store at 4°C for short-term use.
Aqueous Buffers (acidic pH) PoorHigh risk of hydrolysis. Avoid prolonged exposure. Prepare samples immediately before analysis.
Aqueous Buffers (basic pH) PoorHigh risk of hydrolysis and other base-catalyzed degradation. Avoid prolonged exposure. Prepare samples immediately before analysis.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Analytical Solvent

This protocol outlines a general procedure to assess the stability of this compound in a chosen analytical solvent using HPLC-UV or HPLC-MS.

1. Materials:

  • This compound standard

  • High-purity analytical solvent of interest (e.g., Methanol, Acetonitrile, DMSO)

  • HPLC or UHPLC system with a suitable column (e.g., C18) and detector (UV or MS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution to a working concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject the working solution into the HPLC system and record the peak area of this compound. This will serve as the baseline.

  • Storage Conditions: Store the remaining working solution under the conditions you wish to evaluate (e.g., room temperature on the benchtop, 4°C in a refrigerator, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the stored working solution into the HPLC system and record the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage remaining versus time to visualize the degradation profile.

    • Monitor for the appearance and increase of any new peaks, which may be degradation products.

Visualizing the Workflow for this compound Stability Assessment

The following diagram illustrates a logical workflow for handling this compound and addressing stability concerns during analytical method development and sample analysis.

PhomopsinA_Stability_Workflow This compound Analytical Workflow and Stability Considerations cluster_prep Preparation cluster_analysis Analysis cluster_stability_check Stability Check cluster_troubleshooting Troubleshooting start Start: this compound Solid Standard dissolve Dissolve in appropriate solvent (e.g., DMSO, MeOH, ACN) start->dissolve stock Prepare Stock Solution (Store at -20°C or below) dissolve->stock working Prepare Fresh Working Solution stock->working hplc HPLC/UHPLC-MS Analysis working->hplc data Data Acquisition hplc->data consistent_results Consistent Results? data->consistent_results new_peaks New Peaks Observed? consistent_results->new_peaks Yes investigate Investigate Degradation: - Re-prepare fresh samples - Check autosampler conditions - Perform stability study consistent_results->investigate No identify_degradants Characterize Degradation Products (e.g., via MS/MS) new_peaks->identify_degradants Yes end Report Results new_peaks->end No investigate->working identify_degradants->end

This compound Analytical Workflow

References

Addressing Phomopsin A solubility problems for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phomopsin A. Here you will find information on addressing solubility issues, detailed experimental protocols, and insights into its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis). It is a potent anti-mitotic agent that functions as a microtubule assembly inhibitor.[1] It binds to β-tubulin in the vinca domain, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule spindle apparatus leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce cell death.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. It is sparingly soluble in apolar solvents like hexane but reasonably soluble in aqueous alcohols. Its solubility in water is pH-dependent, being higher at pH values above 7.5 and below 1.0. For in vitro assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO. For example, a 10 mg/mL stock solution can be prepared in DMSO. For methanol or ethanol, a concentration of 5 mg/mL is achievable. When preparing the stock solution, ensure the this compound powder is completely dissolved. It is good practice to vortex or sonicate briefly to aid dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the recommended final concentration of the solvent (e.g., DMSO) in my cell culture medium?

To avoid solvent-induced cytotoxicity in your in vitro assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
  • Possible Cause: this compound has limited solubility in aqueous solutions at neutral pH. Rapid dilution of a concentrated stock in an organic solvent into an aqueous medium can cause the compound to precipitate out of solution.

  • Troubleshooting Steps:

    • Stepwise Dilution: Avoid direct, high-fold dilution. Instead, perform serial dilutions. For example, first, dilute the concentrated DMSO stock into a smaller volume of serum-free medium or PBS, mix well, and then add this intermediate dilution to the final volume of the culture medium.

    • Pre-warming the Medium: Ensure your cell culture medium or buffer is at 37°C before adding the this compound solution.

    • Increase Final Solvent Concentration (with caution): If precipitation persists, you might consider slightly increasing the final DMSO concentration, but be mindful of potential toxicity to your cells and always include the appropriate vehicle control.

    • Consider Co-solvents: For certain applications, the use of a co-solvent might be explored, but this needs to be carefully validated for compatibility with the specific assay and cell type.

Issue 2: Inconsistent or unexpected results in cell-based assays.
  • Possible Cause: This could be due to several factors, including inaccurate concentration of the working solution, degradation of this compound, or issues with the assay itself.

  • Troubleshooting Steps:

    • Freshly Prepare Working Solutions: Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment.

    • Verify Stock Solution Integrity: If you suspect the stock solution has degraded, it is best to prepare a fresh stock from the powdered compound. This compound is stable for at least 2 years when stored as a solid at -20°C.

    • Assay Controls: Ensure you have included all necessary controls in your experiment:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium with the same final concentration of the solvent used to dissolve this compound (e.g., DMSO).

      • Positive Control: A known microtubule inhibitor (e.g., paclitaxel or vinblastine) to confirm that your assay system is responsive.

    • Cell Density: Ensure that cells are seeded at an appropriate density and are in the logarithmic growth phase at the time of treatment.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationTemperatureNotes
Dimethyl sulfoxide (DMSO)10 mg/mLRoom TemperatureCommonly used for preparing stock solutions.
Methanol5 mg/mLRoom Temperature
Ethanol5 mg/mLRoom Temperature
Dimethylformamide (DMF)SolubleRoom Temperature
WaterpH > 7.5 or pH < 1.0Room TemperatureLimited solubility at neutral pH.
Aqueous AlcoholsReasonably SolubleRoom Temperature
HexaneSparingly SolubleRoom Temperature

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules.

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., purified bovine brain tubulin) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a GTP solution (e.g., 10 mM).

    • Prepare various concentrations of this compound in the polymerization buffer, ensuring the final DMSO concentration is constant across all samples.

  • Assay Procedure:

    • In a 96-well plate, add the this compound dilutions. Include a vehicle control (buffer with DMSO) and a no-drug control.

    • Add the tubulin solution to each well and incubate on ice.

    • To initiate polymerization, add GTP to each well and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on a cell line of interest.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot cell viability (%) against the concentration of this compound to determine the IC₅₀ value.

Visualizations

PhomopsinA_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Solutions (Serial Dilution in Medium) stock->working treat Treat Cells with This compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate measure Perform Assay (e.g., MTT, Tubulin Polym.) incubate->measure read Read Absorbance/ Fluorescence measure->read calculate Calculate IC50 read->calculate

Figure 1. A generalized experimental workflow for in vitro assays using this compound.

PhomopsinA_Pathway PhomopsinA This compound Tubulin α/β-Tubulin Dimers PhomopsinA->Tubulin Binds to β-tubulin (Vinca Domain) Microtubules Microtubule Polymerization PhomopsinA->Microtubules Inhibition Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to

Figure 2. Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

References

Technical Support Center: Phomopsin A Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the instability of Phomopsin A at acidic pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis). It is a hexapeptide with a unique macrocyclic ether linkage.[1][2] Its potent anti-mitotic activity makes it a molecule of interest for therapeutic applications, particularly in oncology. However, like many peptides, this compound is susceptible to degradation, especially under acidic conditions, which can lead to a loss of biological activity and the formation of impurities. This instability poses a significant challenge for its formulation, storage, and potential oral delivery.

Q2: What are the likely mechanisms of this compound degradation at acidic pH?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, based on its peptide structure, the primary mechanisms of degradation at acidic pH are likely to be:

  • Hydrolysis of Amide Bonds: The peptide bonds in the backbone of this compound can be cleaved by acid-catalyzed hydrolysis. This leads to the fragmentation of the molecule into smaller peptides and amino acids, resulting in a complete loss of activity.

  • Deamidation: Amino acid residues with amide groups in their side chains, such as asparagine and glutamine (if present in analogs), are prone to deamidation under acidic conditions. This process can alter the charge and conformation of the molecule, potentially impacting its biological function.[3]

  • Side-Chain Modifications: Other acid-labile functional groups within the amino acid side chains could also be susceptible to degradation.

Q3: How can I assess the stability of my this compound sample at different pH values?

A forced degradation study is the recommended approach to systematically evaluate the stability of this compound across a range of pH values.[4][5][6] This involves subjecting the molecule to various stress conditions, including different acidic pH levels, and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

Q4: What are the general strategies to improve the stability of this compound in acidic formulations?

Several formulation strategies can be employed to enhance the stability of peptides like this compound in acidic environments:

  • pH Optimization: Identifying the pH of maximum stability is crucial. For many peptides, a slightly acidic pH (around 4-6) is often found to be optimal for minimizing degradation.[7]

  • Buffer Selection: The choice of buffer can significantly influence peptide stability. Citrate and acetate buffers are commonly used for acidic formulations. It is important to screen different buffer species and concentrations to find the most suitable system.

  • Use of Excipients:

    • Cryoprotectants/Lyoprotectants: For lyophilized (freeze-dried) formulations, sugars like sucrose and trehalose can protect the peptide during the drying process and in the solid state.

    • Antioxidants: If oxidation is a concern, antioxidants such as methionine or ascorbic acid can be included.

    • Surfactants: Polysorbates (e.g., Polysorbate 80) can prevent aggregation and surface adsorption.

  • Lyophilization: Freeze-drying removes water, which is a key reactant in hydrolytic degradation. Storing this compound as a lyophilized powder is a highly effective way to improve its long-term stability.

  • Chemical Modification: For drug development purposes, modifying the this compound structure itself can enhance stability. This could involve substituting labile amino acids with more stable, non-natural ones.[8]

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
Rapid loss of this compound potency in an acidic solution. - The pH of the solution is too low, leading to accelerated hydrolysis.- The buffer system is inappropriate and may be catalyzing degradation.- The storage temperature is too high.- Determine the optimal pH of stability for this compound using a pH-rate profile study (see Experimental Protocols).- Screen different buffer systems (e.g., citrate, acetate) at various concentrations.- Store solutions at recommended temperatures (e.g., 2-8°C or frozen). For long-term storage, consider lyophilization.
Appearance of new peaks in the HPLC chromatogram of a this compound sample stored in an acidic buffer. - These are likely degradation products resulting from hydrolysis or other chemical modifications.- Perform a forced degradation study to systematically generate and identify degradation products.- Use mass spectrometry (LC-MS) to characterize the new peaks and elucidate the degradation pathway.- Adjust formulation conditions (pH, buffer, excipients) to minimize the formation of these impurities.
Precipitation or aggregation of this compound in solution. - The pH of the solution is near the isoelectric point (pI) of this compound, where its solubility is minimal.- The concentration of this compound is too high for the given formulation.- The formulation lacks stabilizing excipients.- Determine the pI of this compound and formulate at a pH sufficiently far from this value.- Evaluate the solubility of this compound at different concentrations.- Include solubilizing agents or surfactants (e.g., polysorbates) in the formulation.
Inconsistent results in stability studies. - Freeze-thaw cycles are causing degradation.- The analytical method is not robust or stability-indicating.- Inconsistent sample handling and storage.- Aliquot solutions to avoid repeated freeze-thaw cycles.- Validate the HPLC method to ensure it can separate this compound from its degradation products.- Establish and adhere to strict protocols for sample preparation, handling, and storage.

Data Presentation

Due to the lack of publicly available quantitative stability data for this compound, the following tables provide illustrative data from studies on other complex macrocyclic molecules, Vancomycin and Daptomycin, to demonstrate how pH can affect stability. Researchers should generate specific data for this compound.

Table 1: Illustrative pH-Dependent Stability of Vancomycin Hydrochloride

This data is adapted from a study on Vancomycin and is for illustrative purposes only.[4][9]

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t₁/₂) (days)Stability Region
1.00.04515.4Acid-catalyzed degradation
2.00.01546.2Acid-catalyzed degradation
3.00.005138.6Maximum stability
4.00.004173.3Maximum stability
5.00.004173.3Maximum stability
6.00.01257.8Base-catalyzed degradation
7.00.03818.2Base-catalyzed degradation

Table 2: Illustrative Degradation Kinetics of Daptomycin under Different pH Conditions

This data is based on general information for Daptomycin and is for illustrative purposes only.[10]

pH RangePrimary Degradation PathwayRelative Rate
< 3Unknown mechanismsModerate
3 - 6Aspartyl transpeptidationSlow
> 7Ester hydrolysisFast

Experimental Protocols

Protocol: Forced Degradation Study of this compound to Assess pH Stability

Objective: To evaluate the stability of this compound across a range of acidic pH values and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Citrate buffer solutions (pH 3, 4, 5)

  • Phosphate buffer solutions (pH 6, 7)

  • Water for HPLC (or equivalent high purity water)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase

  • HPLC system with UV or MS detector

  • Calibrated pH meter

  • Thermostatically controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO or methanol, followed by dilution with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For each pH condition to be tested (e.g., pH 2, 3, 4, 5, 6, and 7), dilute the this compound stock solution with the corresponding buffer or acidic/basic solution to a final concentration of approximately 100 µg/mL.

    • For pH 2, use 0.01 M HCl. For pH 7, use a neutral phosphate buffer.

    • Prepare a control sample by diluting the stock solution in water.

  • Incubation:

    • Incubate all samples at a controlled elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.[5]

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

    • Store the withdrawn aliquots at -20°C or colder until HPLC analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the intact this compound from its degradation products. A reversed-phase C18 column is a common starting point for peptide analysis.[11]

    • The mobile phase will likely consist of a gradient of water and acetonitrile with an acidic modifier like formic acid or TFA.

    • Analyze all samples (including the time-zero and control samples) by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH condition.

    • Plot the natural logarithm of the remaining this compound concentration versus time to determine the apparent first-order degradation rate constant (k) for each pH.

    • Create a pH-rate profile by plotting log(k) versus pH to identify the pH of maximum stability.

    • Analyze the chromatograms for the appearance and growth of degradation product peaks. If coupled with a mass spectrometer, tentatively identify the structures of the major degradants.

Visualizations

PhomopsinA_Degradation PhomopsinA This compound (Intact Macrocycle) Hydrolysis Hydrolysis of Amide Bonds PhomopsinA->Hydrolysis Peptide Backbone Deamidation Deamidation of Side Chains PhomopsinA->Deamidation Side Chains Acid H⁺ (Acidic pH) Acid->Hydrolysis Acid->Deamidation Fragments Peptide Fragments + Amino Acids Hydrolysis->Fragments Loss Loss of Biological Activity Fragments->Loss Modified Modified this compound (Altered Charge/Conformation) Deamidation->Modified Modified->Loss

Caption: Hypothetical degradation pathways of this compound at acidic pH.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation PrepStock Prepare this compound Stock Solution PrepStress Dilute in Buffers (pH 2-7) PrepStock->PrepStress Incubate Incubate at Elevated Temperature (e.g., 40°C) PrepStress->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample HPLC Analyze by Stability-Indicating HPLC Sample->HPLC Quantify Quantify Remaining This compound HPLC->Quantify Identify Identify Degradation Products (LC-MS) HPLC->Identify Kinetics Calculate Degradation Rate Constants (k) Quantify->Kinetics Profile Generate pH-Rate Profile Kinetics->Profile

References

Preventing irreversible adsorption of Phomopsin A to labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the irreversible adsorption of Phomopsin A to laboratory surfaces. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption to labware a concern?

This compound is a cyclic hexapeptide mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis).[1][2][3] It is a potent inhibitor of microtubule formation, making it a valuable tool in cell biology and cancer research.[1][2] Adsorption of this compound to labware, such as pipette tips, microcentrifuge tubes, and vials, can lead to a significant loss of the compound from solution. This results in inaccurate concentration measurements, reduced compound availability for experiments, and potentially compromised data reproducibility.[4]

Q2: Which labware materials are most prone to this compound adsorption?

Both glass and plastic surfaces can adsorb peptides like this compound.[5][6][7] Hydrophobic interactions are a primary driver of adsorption to plastic surfaces like polypropylene and polystyrene.[5][8] Glass surfaces contain silanol groups (Si-OH) that can interact with molecules, leading to adsorption.[9] The extent of adsorption can vary depending on the specific material and any surface treatments.[7][10]

Q3: What are the general strategies to prevent the adsorption of this compound?

There are three main strategies to mitigate the irreversible adsorption of this compound:

  • Labware Surface Passivation (Coating): This involves pre-treating the labware to create a barrier that prevents this compound from directly interacting with the surface.

  • Modification of Solvent Conditions: Adding specific reagents to your solvent can reduce the interaction between this compound and the labware.

  • Selection of Appropriate Labware: Choosing labware made from materials with inherently low-binding properties.

These strategies are detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected this compound concentration in aqueous solutions.

This is a common problem resulting from the adsorption of the peptide to the surfaces of storage tubes, pipette tips, and other labware.

Troubleshooting Workflow:

G cluster_0 Troubleshooting this compound Adsorption start Low/Inconsistent this compound Concentration passivation Have you passivated your labware? start->passivation solvent Are you using solvent additives? passivation->solvent No retest Re-test this compound concentration passivation->retest Yes labware Are you using low-binding labware? solvent->labware No solvent->retest Yes implement_passivation Implement a passivation protocol (e.g., BSA, Silanization) labware->implement_passivation No labware->retest Yes implement_passivation->retest implement_solvent Add a non-ionic detergent (e.g., Tween-20 at 0.05%) implement_solvent->retest switch_labware Switch to low-binding polypropylene or silanized glass vials switch_labware->retest success Problem Resolved retest->success Concentration is stable contact Contact Technical Support retest->contact Still experiencing loss

Caption: Troubleshooting workflow for this compound adsorption.

Recommended Solutions:

  • Passivation with Bovine Serum Albumin (BSA): BSA is a common and effective agent for blocking non-specific binding sites on both plastic and glass surfaces.[5][10]

  • Silanization of Glassware: Treating glass surfaces with a silanizing agent replaces reactive silanol groups with a more inert surface, reducing adsorption.[9][11]

  • Use of Non-ionic Detergents: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your this compound solution can prevent adsorption to hydrophobic plastic surfaces.[5][12]

Issue 2: Poor recovery of this compound after transfer with pipette tips.

Significant loss of this compound can occur due to adsorption to the inner surface of pipette tips, especially when working with low concentrations.

Recommended Solutions:

  • Use Low-Retention Pipette Tips: These tips have a hydrophobic inner surface that minimizes the adhesion of aqueous solutions.

  • Pre-rinse Pipette Tips: Before aspirating your this compound solution, pre-rinse the tip by aspirating and dispensing the solvent or a passivation solution (e.g., 1% BSA) a few times. This coats the inner surface and reduces subsequent binding of the peptide.

Experimental Protocols

Protocol 1: Passivation of Polypropylene Tubes with Bovine Serum Albumin (BSA)

This protocol describes how to coat polypropylene microcentrifuge tubes with BSA to prevent this compound adsorption.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Polypropylene microcentrifuge tubes

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 100 mg of BSA in 10 mL of PBS.

  • Filter the BSA solution through a 0.22 µm syringe filter to remove any aggregates.

  • Add the 1% BSA solution to the polypropylene tubes, ensuring the entire inner surface is coated.

  • Incubate the tubes for at least 2 hours at 37°C or overnight at 4°C.

  • Aspirate the BSA solution from the tubes.

  • Wash the tubes three times with deionized water to remove any unbound BSA.

  • Allow the tubes to air dry completely before use.

Protocol 2: Silanization of Glassware

This protocol provides a method for making glassware surfaces more hydrophobic and less prone to adsorption. Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as silanizing agents are volatile and reactive.

Materials:

  • Dichlorodimethylsilane or a similar silanizing agent

  • Anhydrous toluene or heptane

  • Methanol, anhydrous

  • Glassware to be treated

  • Drying oven

Procedure:

  • Thoroughly clean and dry the glassware. Ensure it is free of any organic residues.

  • Prepare a 5% (v/v) solution of the silanizing agent in an anhydrous solvent (e.g., toluene) in a glass container.

  • Immerse the glassware in the silanizing solution for 5-10 minutes.

  • Remove the glassware and rinse it thoroughly with the anhydrous solvent to remove excess silanizing agent.

  • Rinse the glassware with anhydrous methanol to quench any remaining reactive groups.

  • Dry the glassware in an oven at 100°C for at least one hour before use.

Quantitative Data Summary

The following table summarizes common methods and their effectiveness in preventing peptide/protein adsorption. Note that the optimal method for this compound should be empirically determined.

Method Labware Type Typical Concentration/Conditions Reported Effectiveness References
BSA Coating Polypropylene, Glass1% (w/v) solutionGreatly diminishes protein sticking to plastic.[5][10]
Silanization Glass5% (v/v) silanizing agentIncreases hydrophobicity and prevents solute adsorption.[9][11]
Tween-20 Additive Polypropylene0.01% - 0.1% (v/v)Effective in preventing protein adhesion to hydrophobic polymers.[5][12][13]
Triton X-100 Additive Polypropylene~0.2 mM or 0.05% (v/v)Reduces loss of protein by adsorption.[6][12]
Polyethylene Glycol (PEG) Coating Glass, PlasticsVaries by protocolCan repel proteins from surfaces.[4][5][12]

Signaling Pathways and Workflows

The following diagram illustrates the decision-making process for selecting a method to prevent this compound adsorption based on the labware being used.

G cluster_1 Labware Selection and Treatment for this compound start Start: Preparing for this compound Experiment labware_type What type of labware are you using? start->labware_type plastic Plastic (e.g., Polypropylene) labware_type->plastic Plastic glass Glass labware_type->glass Glass plastic_treatment Is it low-binding plastic? plastic->plastic_treatment glass_treatment Is silanization feasible? glass->glass_treatment use_low_binding Use low-binding plastic directly plastic_treatment->use_low_binding Yes passivate_plastic Passivate with 1% BSA or add 0.05% Tween-20 to solvent plastic_treatment->passivate_plastic No silanize_glass Perform silanization protocol glass_treatment->silanize_glass Yes passivate_glass Passivate with 1% BSA glass_treatment->passivate_glass No proceed Proceed with experiment use_low_binding->proceed passivate_plastic->proceed silanize_glass->proceed passivate_glass->proceed

Caption: Decision tree for labware treatment.

References

Validation & Comparative

Phomopsin A vs. Maytansine: A Comparative Analysis of Tubulin Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Phomopsin A and maytansine, two potent microtubule-destabilizing agents, with a specific focus on their interaction with tubulin. By presenting key quantitative data, detailed experimental methodologies, and illustrative diagrams, this document aims to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, most notably mitosis. Their critical role in cell division makes them a prime target for anticancer therapies. Both this compound, a mycotoxin produced by the fungus Phomopsis leptostromiformis, and maytansine, an ansa macrolide first isolated from the plant Maytenus ovatus, exert their potent cytotoxic effects by disrupting microtubule dynamics. While both are classified as tubulin inhibitors, a deeper understanding of their specific binding sites and mechanisms of action is crucial for the rational design of novel therapeutics, including antibody-drug conjugates (ADCs).

Quantitative Comparison of Tubulin Interaction

The following table summarizes the key quantitative parameters that define the interaction of this compound and maytansine with tubulin.

ParameterThis compoundMaytansineReference(s)
Binding Affinity (Kd) 1 x 10⁻⁸ M (high-affinity site)0.86 ± 0.2 µM (8.6 x 10⁻⁷ M)[1],[2][3][4]
Inhibition of Microtubule Assembly (IC50) 2.4 µM1 ± 0.02 µM[1],[4]
Tubulin Binding Site Rhizoxin binding site on β-tubulinRhizoxin binding site on β-tubulin[1]
Effect on Vinblastine Binding Competitive inhibitorCompetes with vinblastine[5][6]
Effect on Colchicine Binding No inhibitionNo inhibition[1]

Mechanism of Action and Binding Site Specificity

Both this compound and maytansine target the β-subunit of tubulin, leading to the inhibition of microtubule polymerization.[1] Crucially, they share a common binding pocket known as the rhizoxin binding site. This site is distinct from the binding sites of other well-known tubulin inhibitors such as the vinca alkaloids (e.g., vinblastine) and colchicine.

The binding of this compound or maytansine to this site sterically hinders the longitudinal association of tubulin dimers, a critical step in the elongation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

The competition with vinblastine binding suggests an overlapping or allosterically linked binding region. However, the lack of interference with colchicine binding confirms a distinct binding domain from the colchicine site.[1][6]

Visualizing the Molecular Interactions and Cellular Consequences

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

cluster_tubulin Tubulin Dimer cluster_binding_sites Binding Sites on β-Tubulin α-Tubulin α-Tubulin β-Tubulin β-Tubulin Rhizoxin Site Rhizoxin Site Rhizoxin Site->β-Tubulin Vinca Site Vinca Site Colchicine Site Colchicine Site This compound This compound This compound->Rhizoxin Site Binds to Maytansine Maytansine Maytansine->Rhizoxin Site Binds to

Caption: Binding sites of this compound and maytansine on the β-tubulin subunit.

cluster_pathway Cellular Consequence of Tubulin Inhibition This compound / Maytansine This compound / Maytansine Tubulin Dimer Tubulin Dimer This compound / Maytansine->Tubulin Dimer Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Polymerization->Disrupted Microtubule Dynamics Mitotic Spindle Formation Mitotic Spindle Formation Disrupted Microtubule Dynamics->Mitotic Spindle Formation Prevents Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Formation->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Signaling pathway from tubulin binding to apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of compounds like this compound and maytansine with tubulin.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (this compound, maytansine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP and glycerol.

  • Add various concentrations of the test compounds to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel for polymerization enhancement, or a known inhibitor).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm or the change in fluorescence if using a fluorescent reporter dye over time (e.g., every 60 seconds for 60 minutes).[7][8]

  • Plot the absorbance/fluorescence versus time to obtain polymerization curves.

  • Determine the IC50 value, the concentration of the compound that inhibits the rate or extent of polymerization by 50%, by plotting the percent inhibition against the log of the compound concentration.

Start Start Prepare Tubulin Solution Prepare tubulin solution (on ice) Start->Prepare Tubulin Solution Add Compounds to Plate Add test compounds and controls to pre-warmed 96-well plate Prepare Tubulin Solution->Add Compounds to Plate Initiate Polymerization Add tubulin solution to wells to start polymerization Add Compounds to Plate->Initiate Polymerization Measure Absorbance/Fluorescence Monitor absorbance (340 nm) or fluorescence at 37°C over time Initiate Polymerization->Measure Absorbance/Fluorescence Analyze Data Plot polymerization curves and determine IC50 values Measure Absorbance/Fluorescence->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for a tubulin polymerization inhibition assay.

Competitive Tubulin Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to tubulin.

Materials:

  • Purified tubulin protein

  • Radiolabeled ligand with known binding to the target site (e.g., [³H]vinblastine or a radiolabeled rhizoxin analog)

  • Unlabeled test compounds (this compound, maytansine)

  • Binding buffer (e.g., G-PEM buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate a fixed concentration of purified tubulin with a fixed concentration of the radiolabeled ligand in the binding buffer.

  • Add increasing concentrations of the unlabeled test compound to the incubation mixture.

  • Allow the binding reaction to reach equilibrium (e.g., incubate at 37°C for 1 hour).[7]

  • Separate the tubulin-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The protein and bound ligand are retained on the filter, while the unbound ligand passes through.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of the unlabeled test compound to determine the IC50 value.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound and maytansine are both highly potent inhibitors of microtubule polymerization that act by binding to the rhizoxin binding site on β-tubulin. While they share a common binding site and mechanism of action, the available data suggests that this compound exhibits a significantly higher binding affinity for tubulin. This detailed comparison of their tubulin binding characteristics provides a foundation for further research into the development of next-generation microtubule-targeting agents with improved therapeutic indices. The provided experimental protocols offer a starting point for researchers aiming to characterize novel tubulin inhibitors.

References

A Head-to-Head Comparison of the Antimitotic Effects of Phomopsin A and Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the antimitotic properties of two potent tubulin-binding agents: Phomopsin A and colchicine. By examining their mechanisms of action, inhibitory concentrations, and effects on cellular processes, this document aims to equip researchers with the critical information needed for informed decisions in drug discovery and development.

Executive Summary

Both this compound and colchicine are potent antimitotic agents that function by disrupting microtubule dynamics, a critical process for cell division. However, they achieve this through distinct mechanisms, binding to different sites on the tubulin protein. Colchicine, a well-characterized alkaloid, binds to the β-tubulin subunit at a site that bears its name. This binding event inhibits the polymerization of tubulin into microtubules.[1] this compound, a cyclic hexapeptide mycotoxin, interacts with the vinca domain on β-tubulin, a site distinct from the colchicine-binding pocket.[2][3] This interaction also leads to the inhibition of microtubule assembly.[3] While both compounds ultimately induce cell cycle arrest and apoptosis, the nuances of their molecular interactions and downstream cellular consequences present different profiles for consideration in therapeutic development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and colchicine, focusing on their tubulin binding and cytotoxic activities.

Table 1: Tubulin Binding and Polymerization Inhibition

ParameterThis compoundColchicineReference(s)
Binding Site on Tubulin Vinca Domain on β-tubulinColchicine Site on β-tubulin[2][3]
Tubulin Polymerization IC50 2.4 µM~1-2.5 µM[3][4]
Tubulin Binding Affinity (Kd) Kd1 = 1 x 10-8 M (high affinity)Kd2 = 3 x 10-7 M (low affinity)Not directly reported in similar format[1]

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines

Cell LineCancer TypeThis compound (µM)Colchicine (µM)Reference(s)
MCF-7 Breast Adenocarcinoma~1 (decreased cell number)0.00959 - 0.04[5][6]
HT-29 Colon AdenocarcinomaData not available0.02 - 1[7][8]
FaDu Hypopharyngeal CarcinomaData not available0.01 - 1[9]
SNU1041 Hypopharyngeal CarcinomaData not available0.01 - 1[9]
AGS Gastric AdenocarcinomaData not available0.002 - 0.01 (ng/mL)[10]
NCI-N87 Gastric AdenocarcinomaData not available0.002 - 0.01 (ng/mL)[10][11]

Mechanism of Action and Signaling Pathways

Both compounds induce mitotic arrest, primarily at the G2/M phase of the cell cycle, by disrupting the formation of the mitotic spindle.[1][12] This arrest triggers downstream signaling cascades leading to programmed cell death (apoptosis).

Colchicine Signaling Pathway

Colchicine's disruption of microtubule dynamics is known to activate several stress-related signaling pathways. This includes the activation of the p38 MAPK and JNK pathways, and modulation of the PI3K/Akt survival pathway.[7] These signaling events converge on the mitochondrial (intrinsic) apoptosis pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-3.[7][10]

Colchicine_Signaling Colchicine Colchicine Tubulin β-Tubulin Colchicine->Tubulin binds MT_disruption Microtubule Polymerization Inhibition Tubulin->MT_disruption inhibits G2M_arrest G2/M Phase Arrest MT_disruption->G2M_arrest p38_JNK p38 MAPK / JNK Activation G2M_arrest->p38_JNK Akt_inhibition PI3K/Akt Inhibition G2M_arrest->Akt_inhibition Mitochondria Mitochondrial Dysfunction p38_JNK->Mitochondria Akt_inhibition->Mitochondria Bax_Bcl2 Bax↑ / Bcl-2↓ Mitochondria->Bax_Bcl2 Caspase3 Caspase-3 Activation Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Simplified signaling pathway of colchicine-induced apoptosis.

This compound Signaling Pathway

While the downstream signaling pathways of this compound are less extensively characterized in publicly available literature, its binding to the vinca domain, similar to vinca alkaloids, suggests an analogous mechanism of action leading to mitotic arrest and subsequent apoptosis. The disruption of microtubule function is the primary trigger for these events.

PhomopsinA_Signaling PhomopsinA This compound Vinca_domain Vinca Domain on β-Tubulin PhomopsinA->Vinca_domain binds MT_disruption Microtubule Polymerization Inhibition Vinca_domain->MT_disruption inhibits G2M_arrest G2/M Phase Arrest MT_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis triggers

Figure 2. Postulated signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays central to the evaluation of antimitotic agents.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin (e.g., porcine brain) Mix Combine Tubulin, Buffer, and Compound in a 96-well plate Tubulin->Mix Buffer Polymerization Buffer (e.g., G-PEM with GTP) Buffer->Mix Compound Test Compound (this compound or Colchicine) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure absorbance (340 nm) kinetically Incubate->Measure Plot Plot absorbance vs. time Measure->Plot Calculate Calculate IC50 values Plot->Calculate Cell_Cycle_Analysis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_detection Detection and Analysis Culture Culture cancer cells (e.g., MCF-7, HT-29) Treat Treat with this compound or Colchicine Culture->Treat Harvest Harvest cells Treat->Harvest Fix Fix cells (e.g., 70% ethanol) Harvest->Fix Stain Stain with DNA dye (e.g., Propidium Iodide) Fix->Stain Flow Analyze by Flow Cytometry Stain->Flow Histogram Generate DNA content histogram Flow->Histogram Quantify Quantify cell cycle phase distribution Histogram->Quantify

References

Unveiling the Double-Edged Sword: Phomopsin A's Differential Cytotoxicity in Human Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of existing research reveals the potent and selective cytotoxic effects of Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, against various human cancer cell lines. This comparison guide synthesizes available data on its efficacy, outlines the experimental methodologies used to assess its impact, and visually represents its mechanism of action, providing a valuable resource for researchers, scientists, and drug development professionals.

This compound's primary mechanism of action is the inhibition of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound induces cell cycle arrest and ultimately leads to apoptotic cell death.

Comparative Cytotoxicity of this compound

While extensive data on the differential cytotoxicity of this compound across a wide range of human cancer cell lines is still emerging, its potent antimitotic activity is well-established. The half-maximal inhibitory concentration (IC50) for the inhibition of tubulin polymerization has been determined to be approximately 2.4 µM, highlighting its strong interaction with this key cellular target[1].

Further research is required to establish a comprehensive profile of this compound's IC50 values across a diverse panel of human cancer cell lines. This data is crucial for identifying cancer types that are particularly susceptible to its cytotoxic effects and for guiding future preclinical and clinical investigations.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to evaluate the cytotoxicity and apoptotic effects of compounds like this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with a binding buffer.

  • Staining: The cells are then resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).

  • Incubation: The cell suspension is incubated in the dark for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Mechanism of Action

To illustrate the processes involved in this compound's cytotoxic effects, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cancer Cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt inc_mtt Incubate for 2-4 hours mtt->inc_mtt solubilize Add Solubilizing Agent inc_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Determine IC50 Value read->end G cluster_pathway This compound-Induced Apoptotic Signaling Pathway PhomopsinA This compound Tubulin α/β-Tubulin Dimers PhomopsinA->Tubulin Binds to Microtubule Microtubule Polymerization PhomopsinA->Microtubule Inhibits Disruption Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Downregulates BaxBak Bax/Bak Activation MitoticArrest->BaxBak Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Analysis of Phomopsin A and Other Mycotoxins on Hepatocyte Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Phomopsin A and other prominent mycotoxins on hepatocyte viability. The information is intended to assist researchers in understanding the relative hepatotoxicity of these compounds and to provide detailed experimental protocols for assessing their effects.

Executive Summary

Mycotoxins, secondary metabolites produced by fungi, are significant contaminants of food and feed, posing a considerable threat to human and animal health. The liver is a primary target organ for many mycotoxins, and their ingestion can lead to acute and chronic liver damage, including hepatocellular carcinoma. This guide focuses on the comparative hepatotoxicity of this compound, a potent mycotoxin produced by the fungus Diaporthe toxica, and other well-characterized mycotoxins: Aflatoxin B1, Ochratoxin A, Fumonisin B1, Deoxynivalenol, and Zearalenone.

Data Presentation: Comparative Cytotoxicity of Mycotoxins on HepG2 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various mycotoxins on the viability of HepG2 cells, a widely used in vitro model for studying human hepatotoxicity. Lower IC50 values indicate higher cytotoxicity.

MycotoxinIC50 on HepG2 Cells (µM)Exposure TimeReference
This compound Data not available in reviewed literature--
Aflatoxin B1~1.0 - 11.1148 - 72 hours[2]
Ochratoxin A~52.62 - 21048 - 72 hours[1]
Fumonisin B1>10072 hours
Deoxynivalenol~0.76 - 10.1524 - 48 hours
Zearalenone~15 - 10072 hours

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, passage number, and the specific assay used. The data presented here are for comparative purposes and are derived from various scientific publications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mycotoxin-induced hepatotoxicity. Below are protocols for two common cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in culture medium. Remove the old medium from the wells and add 100 µL of the mycotoxin solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Mandatory Visualization

Experimental Workflow for Hepatocyte Viability Assays

G Experimental Workflow for Assessing Hepatocyte Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt_steps MTT Assay Steps cluster_ldh_steps LDH Assay Steps cluster_analysis Data Analysis HepatocyteSeeding Seed Hepatocytes in 96-well Plate Incubation24h Incubate for 24h HepatocyteSeeding->Incubation24h MycotoxinTreatment Treat with Mycotoxins (Various Concentrations) Incubation24h->MycotoxinTreatment IncubationExposure Incubate for Desired Exposure Time MycotoxinTreatment->IncubationExposure MTT MTT Assay IncubationExposure->MTT LDH LDH Assay IncubationExposure->LDH AddMTT Add MTT Reagent MTT->AddMTT CollectSupernatant Collect Supernatant LDH->CollectSupernatant IncubateMTT Incubate AddMTT->IncubateMTT AddSolubilizer Add Solubilization Solution IncubateMTT->AddSolubilizer ReadAbsorbanceMTT Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbanceMTT CalculateViability Calculate % Viability ReadAbsorbanceMTT->CalculateViability AddLDHReagent Add LDH Reaction Mix CollectSupernatant->AddLDHReagent IncubateLDH Incubate AddLDHReagent->IncubateLDH ReadAbsorbanceLDH Read Absorbance (490 nm) IncubateLDH->ReadAbsorbanceLDH ReadAbsorbanceLDH->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for MTT and LDH hepatocyte viability assays.

Signaling Pathway: this compound-Induced Hepatocyte Apoptosis

G This compound-Induced Hepatocyte Apoptosis Pathway PhomopsinA This compound Tubulin α/β-Tubulin Dimers PhomopsinA->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: this compound disrupts microtubule dynamics, leading to apoptosis.

General Signaling Pathway for Mycotoxin-Induced Hepatocyte Apoptosis

G General Mycotoxin-Induced Hepatocyte Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Mycotoxins Mycotoxins (e.g., Aflatoxin B1, Ochratoxin A) DeathReceptors Death Receptors (e.g., Fas, TNFR) Mycotoxins->DeathReceptors Mitochondria Mitochondrial Stress (ROS, DNA Damage) Mycotoxins->Mitochondria Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Mitochondria via Bid cleavage ExecutionerCaspases Executioner Caspases (Caspase-3, -7) Caspase8->ExecutionerCaspases BaxBak Bax/Bak Activation Mitochondria->BaxBak CytochromeC Cytochrome c Release BaxBak->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: Mycotoxins can induce hepatocyte apoptosis via extrinsic and intrinsic pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.